Product packaging for N,N-Bis(2-hydroxyethyl)-2-naphthylamine(Cat. No.:CAS No. 6270-13-9)

N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Cat. No.: B1295744
CAS No.: 6270-13-9
M. Wt: 231.29 g/mol
InChI Key: UDSAFKFYWGEVMV-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)-2-naphthylamine is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33805. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO2 B1295744 N,N-Bis(2-hydroxyethyl)-2-naphthylamine CAS No. 6270-13-9

Properties

IUPAC Name

2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-9-7-15(8-10-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16-17H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSAFKFYWGEVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211775
Record name N,N-Bis(2-hydroxyethyl)-2-naphthylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6270-13-9
Record name 2,2′-(2-Naphthalenylimino)bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6270-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)-2-naphthylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6270-13-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33805
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Bis(2-hydroxyethyl)-2-naphthylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2′-(2-Naphthylimino)diethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMW74U6UN6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on N,N-Bis(2-hydroxyethyl)-2-naphthylamine (CAS: 6270-13-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)-2-naphthylamine is a substituted aromatic amine with potential applications in polymer chemistry and materials science. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. While detailed experimental studies on this specific molecule are limited in publicly accessible literature, this document extrapolates potential synthetic methodologies and applications based on the reactivity of its functional groups and the properties of related N-substituted naphthylamine derivatives. The potential for this compound to serve as a monomer in the synthesis of novel polymers and as a scaffold for fluorescent probes is highlighted.

Introduction

This compound, also known as 2,2'-(2-naphthylimino)diethanol, is a tertiary amine featuring a naphthalene core functionalized with two hydroxyethyl groups. The presence of both the aromatic naphthyl moiety and the reactive hydroxyl groups makes it an interesting candidate for the development of advanced materials with unique optical and physical properties. This guide aims to consolidate the existing data and provide a forward-looking perspective on the potential research and development avenues for this compound.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information has been aggregated from various chemical databases and supplier specifications.[1][2][]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6270-13-9[1][2][]
Molecular Formula C₁₄H₁₇NO₂[1]
Molecular Weight 231.29 g/mol [1][]
IUPAC Name 2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol[1]
Synonyms 2,2'-(2-Naphthylimino)diethanol, N,N-Di(2-hydroxyethyl)-beta-naphthylamine[1]
Appearance Solid (form not specified)General
Solubility Data not extensively available. Likely soluble in polar organic solvents.Inferred
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-

Potential Synthesis Methodologies

A generalized experimental workflow for such a synthesis is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions A 2-Naphthylamine C Base (e.g., K₂CO₃, Na₂CO₃) Solvent (e.g., DMF, Acetonitrile) Heat A->C B 2-Chloroethanol or Ethylene Oxide B->C D This compound C->D

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the reaction of 2-naphthylamine with 2-chloroethanol. Note: This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory safety protocols. 2-Naphthylamine is a known carcinogen and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[4][5]

Materials:

  • 2-Naphthylamine

  • 2-Chloroethanol (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-naphthylamine, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloroethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Applications

The bifunctional nature of this compound, possessing a fluorescent naphthyl core and two reactive hydroxyl groups, suggests its utility in several areas of materials science and polymer chemistry.

Monomer for Polymer Synthesis

The two primary hydroxyl groups allow this compound to act as a diol monomer in condensation polymerization reactions. This could lead to the formation of novel polyesters and polyurethanes with incorporated naphthylamine moieties, potentially imparting enhanced thermal stability, rigidity, and fluorescence to the resulting polymers.

A conceptual workflow for the synthesis of a polyurethane using this monomer is presented below.

G cluster_monomers Monomers cluster_polymerization Polymerization A This compound (Diol) C Catalyst (e.g., DBTDL) Solvent (optional) Heat A->C B Diisocyanate (e.g., MDI, TDI) B->C D Naphthylamine-containing Polyurethane C->D

Caption: Polyurethane synthesis from this compound.

Intermediate for Fluorescent Probes

N-substituted naphthylamines are known for their fluorescent properties. The hydroxyl groups on this compound can be further functionalized to create fluorescent probes for various analytical applications. For instance, they could be esterified with receptor moieties for specific ions or molecules, leading to a change in fluorescence upon binding.

The logical relationship for the development of a fluorescent probe is outlined below.

G A This compound B Functionalization of Hydroxyl Groups A->B C Attachment of a Receptor Moiety B->C D Fluorescent Probe C->D

Caption: Development of a fluorescent probe.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its parent compound, 2-naphthylamine, is a well-documented carcinogen that can form DNA adducts and induce bladder cancer.[4][5] However, the N,N-disubstitution with hydroxyethyl groups is expected to significantly alter its metabolic fate and biological activity. Toxicological and pharmacological studies would be required to assess the bioactivity of this derivative.

Conclusion

This compound is a chemical compound with intriguing potential, primarily in the field of materials science. Its structure suggests utility as a monomer for creating fluorescent polymers and as a scaffold for the synthesis of specialized fluorescent probes. However, a notable gap exists in the scientific literature regarding detailed experimental protocols and characterization data for this specific molecule. Further research is warranted to explore its synthesis, properties, and applications, which could unlock new possibilities in the development of advanced functional materials. It is imperative that any research involving this compound, particularly its synthesis from 2-naphthylamine, is conducted with stringent safety precautions due to the known carcinogenicity of the parent amine.

References

Spectral Data and Synthesis of N,N-Bis(2-hydroxyethyl)-2-naphthylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N,N-Bis(2-hydroxyethyl)-2-naphthylamine, a key intermediate in various chemical syntheses. This document includes tabulated summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectral Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key spectral data.

¹H NMR Spectroscopy

While a high-resolution experimental spectrum for this compound is not publicly available, the expected proton environments can be predicted based on its chemical structure. The aromatic protons on the naphthyl ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. The aliphatic protons of the two equivalent N-hydroxyethyl chains would be observed further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Naphthyl-H7.0 - 8.0Multiplet
N-CH~3.7Triplet
O-CH~3.9Triplet
OH VariableSinglet (broad)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Data is available from public repositories, confirming the presence of the key carbon environments.[1]

Table 2: ¹³C NMR Spectral Data

Carbon AtomChemical Shift (ppm)
Naphthyl C (Aromatic)105 - 150
C H₂-OH~60
N-C H₂~55
Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The data indicates the presence of hydroxyl (O-H) and amine (C-N) functionalities, as well as the aromatic naphthyl group.

Table 3: Key IR Absorption Peaks

Wavenumber (cm⁻¹)Functional Group
3400 - 3200 (broad)O-H stretch (alcohol)
3050 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic)
1600 - 1450C=C stretch (aromatic)
1350 - 1250C-N stretch (aromatic amine)
1050 - 1000C-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST library.[1]

Table 4: Mass Spectrometry Data

m/z ValueInterpretation
231Molecular Ion [M]⁺
200[M - CH₂OH]⁺
156[M - 2(CH₂CH₂OH) + H]⁺
127Naphthyl fragment

Experimental Protocols

A general protocol for the synthesis of this compound is provided below. This procedure is based on the well-established N-alkylation of aromatic amines using ethylene oxide.

Synthesis of this compound

  • Reaction Setup: A solution of 2-naphthylamine in a suitable solvent (e.g., ethanol or water) is prepared in a pressure-rated reaction vessel.

  • Addition of Ethylene Oxide: A stoichiometric excess of ethylene oxide is carefully introduced into the reaction vessel. The reaction is typically carried out at an elevated temperature and pressure.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Visualizing the Synthesis Workflow

The synthesis of this compound can be represented by a straightforward workflow.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Final Product 2-Naphthylamine 2-Naphthylamine Reaction Vessel Reaction Vessel 2-Naphthylamine->Reaction Vessel Ethylene Oxide Ethylene Oxide Ethylene Oxide->Reaction Vessel Work-up Work-up Reaction Vessel->Work-up Cooling & Solvent Removal Recrystallization Recrystallization Work-up->Recrystallization Product N,N-Bis(2-hydroxyethyl)- 2-naphthylamine Recrystallization->Product

Caption: A flowchart illustrating the general synthetic workflow for this compound.

References

Solubility Profile of N,N-Bis(2-hydroxyethyl)-2-naphthylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Bis(2-hydroxyethyl)-2-naphthylamine in organic solvents. Due to a lack of extensive published quantitative data, this guide focuses on predicted solubility based on chemical structure, qualitative assessments, and standardized experimental protocols for determining solubility.

Introduction

This compound is a derivative of 2-naphthylamine, featuring two hydroxyethyl groups attached to the nitrogen atom. This substitution significantly influences its physicochemical properties, including its solubility profile. The presence of the large, nonpolar naphthalene ring suggests poor solubility in water, while the two polar hydroxyethyl groups are expected to enhance solubility in polar organic solvents. Understanding the solubility of this compound is crucial for its application in various research and development activities, including synthesis, purification, formulation, and biological screening.

Predicted Solubility Profile

For analogous compounds, such as N,N-Bis(2-hydroxyethyl)formamide, the presence of two hydroxyethyl moieties contributes to a moderate level of solubility in polar solvents. It is therefore reasonable to predict that this compound will exhibit favorable solubility in polar protic and aprotic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in various organic solvents at different temperatures has not been extensively reported. The only available data from PubChem indicates a solubility of >34.7 µg/mL at pH 7.4, which pertains to an aqueous environment.[1]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl groups of the solvents can form hydrogen bonds with the hydroxyethyl groups of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneHigh to ModerateThe polarity of these solvents can interact with the polar groups of the solute.
Nonpolar Toluene, HexaneLow to InsolubleThe large nonpolar naphthalene ring may have some affinity for these solvents, but the polar hydroxyethyl groups will hinder dissolution.
Chlorinated Chloroform, DichloromethaneModerate to LowThese solvents have intermediate polarity and may offer some solubility.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific organic solvents, the following experimental protocols are recommended.

Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, DMSO, chloroform, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or other sealable containers

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

  • Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Accurately dilute the filtered solution with the solvent to a concentration suitable for the analytical method.

  • Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC with a standard curve).

  • Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility profile of a compound like this compound.

G cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination cluster_output Output compound Compound (N,N-Bis(2-hydroxyethyl) -2-naphthylamine) qual_test Perform Qualitative Solubility Test compound->qual_test solvents Select Organic Solvents solvents->qual_test observe_qual Observe and Record (Soluble, Partially, Insoluble) qual_test->observe_qual prep_saturated Prepare Saturated Solution observe_qual->prep_saturated Select Solvents for Quantitative Analysis equilibrate Equilibrate in Shaker Bath prep_saturated->equilibrate sample_filter Sample and Filter Supernatant equilibrate->sample_filter analyze Analyze Concentration (HPLC/UV-Vis) sample_filter->analyze calculate Calculate Solubility analyze->calculate data_table Solubility Data Table calculate->data_table

Caption: Workflow for Solubility Profile Determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and drug development. While quantitative data is sparse, its chemical structure suggests good solubility in polar organic solvents. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility in solvents relevant to their specific applications. The generation of such data would be a valuable contribution to the chemical literature.

References

N,N-Bis(2-hydroxyethyl)-2-naphthylamine: A Technical Guide to Toxicological Data and Safe Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment or Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Executive Summary

N,N-Bis(2-hydroxyethyl)-2-naphthylamine is a chemical compound for which detailed public toxicological data is scarce. However, its structural similarity to the known human carcinogen 2-naphthylamine, and the documented health risks associated with a similar compound, chlornaphazine, strongly suggest that this compound should be handled with extreme caution as a potential carcinogen. This guide provides a comprehensive overview of the available safety information, inferred toxicological properties based on related compounds, and best practices for safe handling in a research and development setting. The core of the toxicological concern is the potential for this compound to be metabolized in vivo to 2-naphthylamine, a potent bladder carcinogen.

Toxicological Data

Table 1: Hazard Classification for this compound

Hazard ClassGHS ClassificationHazard StatementSource
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
CarcinogenicityCategory 1A/1BH350: May cause cancer
Aquatic Hazard (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects

The toxicological profile is largely inferred from the data available for 2-naphthylamine, a potential metabolite and a well-documented human carcinogen.

Table 2: Toxicological Data for 2-Naphthylamine (CAS No. 91-59-8)

ParameterSpeciesRouteValueSource
LD50RatOral727 mg/kg[1][2]
LD50MouseIntraperitoneal200 mg/kg[1]
LDL0DogOral500 mg/kg[1]
CarcinogenicityHumanInhalation, Dermal, IngestionGroup 1: Carcinogenic to humans (primarily bladder cancer)[3][4][5][6][7][8][9]
CarcinogenicityVarious (dog, hamster, monkey, rat)OralSufficient evidence of carcinogenicity (bladder cancer)[3][4][5][6]
GenotoxicityIn vitro and in vivo-Positive (mutations, DNA damage, chromosomal aberrations)[6][9]
Skin IrritationHumanDermalIrritant, can cause contact dermatitis[1][10]
Eye IrritationHumanOcularIrritant[10]
Acute EffectsHumanInhalation, Dermal, IngestionMethemoglobinemia, cyanosis, headache, dizziness, dyspnea[1][10]

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not available in published literature. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would be applicable. Below are generalized protocols relevant to the assessment of a compound with the hazard profile of this compound.

Acute Oral Toxicity (Based on OECD Test Guideline 423)
  • Objective: To determine the acute oral toxicity (LD50) of the test substance.

  • Test Animals: Typically, female rats are used.

  • Procedure:

    • A single dose of the substance is administered by gavage to a group of animals.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A stepwise procedure is used, with the results of one dose group determining the dose for the next group.

    • Necropsy of all animals is performed at the end of the study.

  • Data Analysis: The LD50 is calculated based on the mortality data.

In Vitro Mammalian Cell Gene Mutation Test (Based on OECD Test Guideline 476)
  • Objective: To assess the potential of the substance to induce gene mutations in cultured mammalian cells.

  • Test System: Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.

  • Procedure:

    • Cell cultures are exposed to the test substance, both with and without an external metabolic activation system (e.g., S9 fraction from rat liver).

    • At the end of the exposure period, cells are washed and cultured to allow for the expression of mutations.

    • Mutant frequency is determined by plating cells in a selective medium.

  • Data Analysis: The mutant frequency in treated cultures is compared to that in solvent control cultures.

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Test Guideline 474)
  • Objective: To determine if the substance induces chromosomal damage or damage to the mitotic apparatus in bone marrow cells of animals.

  • Test Animals: Typically, mice or rats.

  • Procedure:

    • The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection.

    • Bone marrow is collected at appropriate time intervals after exposure.

    • Bone marrow smears are prepared and stained to visualize micronuclei in polychromatic erythrocytes.

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes in treated animals is compared to that in control animals.

Signaling Pathways and Mechanisms of Toxicity

The primary toxicological concern for this compound is its potential metabolic conversion to 2-naphthylamine, a known potent human bladder carcinogen. The carcinogenic mechanism of 2-naphthylamine is well-studied and involves metabolic activation to electrophilic intermediates that form DNA adducts, leading to mutations and the initiation of cancer.

G cluster_metabolism Metabolic Activation Pathway (Inferred) A This compound B Metabolic Dealkylation (e.g., in Liver) A->B In vivo metabolism C 2-Naphthylamine B->C D N-hydroxylation (CYP450 enzymes) C->D E N-hydroxy-2-naphthylamine (Proximate Carcinogen) D->E F Transport to Bladder E->F G Formation of Reactive Intermediates (e.g., Nitrenium ion) F->G H DNA Adduct Formation G->H I Mutations H->I J Bladder Cancer I->J

Caption: Inferred metabolic activation of this compound.

Safety Handling and Personal Protective Equipment (PPE)

Given the carcinogenic potential, stringent safety precautions are mandatory when handling this compound.

Engineering Controls
  • Fume Hood: All handling of the solid material and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Lab Coat: A lab coat must be worn and buttoned. Consider a disposable gown for procedures with a high risk of contamination.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter may be necessary.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Spills: In case of a spill, evacuate the area and follow institutional procedures for hazardous chemical spills. Do not attempt to clean up a large spill without proper training and equipment.

  • Waste Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local and national regulations.

G cluster_workflow Safe Handling Workflow Start Obtain Special Instructions Before Use EngineeringControls Work in a Certified Chemical Fume Hood Start->EngineeringControls PPE Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat EngineeringControls->PPE Handling Handle Substance Carefully to Avoid Dust/Aerosol Formation PPE->Handling Decontamination Decontaminate Work Area and Equipment After Use Handling->Decontamination WasteDisposal Dispose of Waste as Hazardous Material Decontamination->WasteDisposal End Wash Hands Thoroughly WasteDisposal->End

Caption: Workflow for the safe handling of this compound.

First Aid Measures

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • If in Eyes: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.

  • If Inhaled: Move person into fresh air. Call a physician.

Conclusion

While specific toxicological data for this compound is limited, the substantial evidence of carcinogenicity for its potential metabolite, 2-naphthylamine, necessitates that it be treated as a significant health hazard. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. Further research into the metabolism and long-term health effects of this compound is warranted to provide a more complete toxicological profile.

References

Unraveling the Metabolic Fate of N,N-Bis(2-hydroxyethyl)-2-naphthylamine in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential metabolic pathways of N,N-Bis(2-hydroxyethyl)-2-naphthylamine. Due to a lack of direct experimental data on this specific compound, this guide synthesizes information on the well-established metabolic transformations of its core components: the 2-naphthylamine moiety and the N,N-diethanolamine side chain. The document outlines putative Phase I and Phase II metabolic reactions, presents potential metabolites in a structured format, and offers detailed hypothetical experimental protocols for their identification and quantification. Visual diagrams of the proposed metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the biotransformation of this compound. This guide serves as a foundational resource for researchers initiating studies on the metabolism, pharmacokinetics, and toxicology of this compound and structurally related compounds.

Introduction

This compound is an aromatic amine derivative with potential applications in various industrial and pharmaceutical contexts. Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for drug-drug interactions. The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which primarily occur in the liver. These processes are designed to increase the water solubility of compounds, thereby facilitating their excretion from the body.

The metabolic profile of this compound is anticipated to be a composite of the metabolism of 2-naphthylamine and N,N-diethanolamine. 2-Naphthylamine is a known human carcinogen, and its metabolism has been extensively studied. Key metabolic pathways for 2-naphthylamine include N-hydroxylation, N-acetylation, N-glucuronidation, and ring oxidation.[1][2] The N,N-diethanolamine moiety is also subject to metabolic processes, including N-methylation and incorporation into phospholipids. This guide will explore the interplay of these metabolic pathways to predict the potential metabolites of this compound.

Putative Metabolic Pathways

The metabolism of this compound is likely to proceed through a combination of reactions targeting both the aromatic ring system and the N,N-bis(2-hydroxyethyl) substituent.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically catalyzed by cytochrome P450 (CYP) enzymes.[3] For this compound, the following Phase I reactions are plausible:

  • N-Dealkylation: The removal of one or both 2-hydroxyethyl groups is a probable metabolic step.[4][5] This would lead to the formation of N-(2-hydroxyethyl)-2-naphthylamine and subsequently 2-naphthylamine.

  • N-Oxidation: Oxidation of the tertiary amine to form an N-oxide is a common metabolic pathway for aromatic amines.[6][7]

  • Hydroxylation of the Naphthyl Ring: The aromatic rings of the naphthyl group can be hydroxylated at various positions by CYP enzymes.

  • Oxidation of the Hydroxyethyl Side Chains: The primary alcohol groups on the side chains can be oxidized to aldehydes and then to carboxylic acids.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, leading to more water-soluble products that are readily excreted.[3]

  • Glucuronidation: The hydroxyl groups on the side chains and any hydroxylated metabolites of the naphthyl ring can undergo glucuronidation, a major detoxification pathway.[1] The tertiary amine itself can also be a site for N-glucuronidation.

  • Sulfation: Phenolic hydroxyl groups formed during ring hydroxylation can be conjugated with sulfate.

  • Acetylation: If N-dealkylation proceeds to form 2-naphthylamine, the resulting primary amine can be acetylated by N-acetyltransferases.

The following diagram illustrates the potential metabolic pathways of this compound.

Metabolic Pathway of this compound Parent This compound N_Dealkylated_Mono N-(2-hydroxyethyl)-2-naphthylamine Parent->N_Dealkylated_Mono N-Dealkylation (Phase I) N_Oxide This compound-N-oxide Parent->N_Oxide N-Oxidation (Phase I) Ring_Hydroxylated Hydroxylated this compound Parent->Ring_Hydroxylated Ring Hydroxylation (Phase I) Side_Chain_Oxidized Carboxylic Acid Metabolite Parent->Side_Chain_Oxidized Side Chain Oxidation (Phase I) Glucuronide_Parent Parent-N-Glucuronide Parent->Glucuronide_Parent N-Glucuronidation (Phase II) N_Dealkylated_Di 2-Naphthylamine N_Dealkylated_Mono->N_Dealkylated_Di N-Dealkylation (Phase I) Acetylated_Metabolite N-Acetyl-2-naphthylamine N_Dealkylated_Di->Acetylated_Metabolite N-Acetylation (Phase II) Glucuronide_Metabolite Hydroxylated Metabolite Glucuronide Ring_Hydroxylated->Glucuronide_Metabolite O-Glucuronidation (Phase II) Sulfate_Metabolite Hydroxylated Metabolite Sulfate Ring_Hydroxylated->Sulfate_Metabolite Sulfation (Phase II)

Figure 1: Putative metabolic pathway of this compound.

Potential Metabolites

Based on the proposed metabolic pathways, a number of potential metabolites could be formed in biological systems. A summary of these metabolites is presented in the table below.

Metabolite ID Potential Metabolite Name Metabolic Reaction Anticipated Properties
M1 N-(2-hydroxyethyl)-2-naphthylamineN-DealkylationMore polar than parent
M2 2-NaphthylamineN-DealkylationMore polar than M1
M3 This compound-N-oxideN-OxidationHighly polar
M4 Hydroxylated this compoundRing HydroxylationMore polar than parent
M5 N-(2-carboxyethyl)-N-(2-hydroxyethyl)-2-naphthylamineSide Chain OxidationHighly polar
M6 N,N-Bis(2-carboxyethyl)-2-naphthylamineSide Chain OxidationHighly polar
M7 This compound-N-glucuronideN-GlucuronidationHighly water-soluble
M8 Hydroxylated this compound-O-glucuronideO-GlucuronidationHighly water-soluble
M9 Hydroxylated this compound-O-sulfateSulfationHighly water-soluble
M10 N-Acetyl-2-naphthylamineN-AcetylationMore polar than M2

Experimental Protocols

To investigate the metabolism of this compound, a series of in vitro and in vivo experiments would be required. The following provides a detailed methodology for a typical in vitro study using liver microsomes.

In Vitro Metabolism using Liver Microsomes

Objective: To identify the Phase I metabolites of this compound produced by cytochrome P450 enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a master mix containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

    • Pre-warm the master mix at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (final concentration, e.g., 1-10 µM).

    • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

    • Prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a high-resolution LC-MS/MS system.

    • Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation patterns for structural elucidation.

The following diagram illustrates the experimental workflow.

Experimental Workflow for In Vitro Metabolism Start Start Incubation Incubation of Compound with Liver Microsomes and NADPH Start->Incubation Quenching Quench Reaction with Cold Acetonitrile Incubation->Quenching Centrifugation Protein Precipitation by Centrifugation Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing End End Data_Processing->End

Figure 2: Experimental workflow for in vitro metabolism studies.

Conclusion

While direct experimental data on the metabolism of this compound is currently unavailable, this technical guide provides a robust, scientifically-grounded framework for predicting its metabolic fate. The proposed pathways, encompassing N-dealkylation, N-oxidation, ring hydroxylation, and subsequent Phase II conjugations, offer a comprehensive starting point for future research. The outlined experimental protocols provide a clear path for the empirical investigation and confirmation of these putative metabolites. A thorough understanding of the biotransformation of this compound is essential for its safe and effective application, and the information presented herein is intended to catalyze and guide these critical studies. Researchers are strongly encouraged to perform experimental validation of the proposed metabolic pathways.

References

Methodological & Application

Application Note: Synthesis and Purification of N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust protocol for the synthesis and purification of N,N-Bis(2-hydroxyethyl)-2-naphthylamine, a key intermediate for the development of fluorescent probes and other advanced materials. The described method involves the dialkylation of 2-naphthylamine using 2-chloroethanol in the presence of a non-nucleophilic base. This process is followed by a straightforward purification sequence to yield the target compound with high purity. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive methodology for the reliable preparation of this versatile molecule.

Introduction

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. The presence of the naphthalene core imparts inherent fluorescence, while the two terminal hydroxyl groups offer reactive sites for further chemical derivatization. These features make it an attractive building block for creating more complex molecules, such as fluorescent sensors, polymer components, and precursors for pharmacologically active agents. The protocol herein describes a reproducible method for its synthesis and subsequent purification, ensuring a high-quality starting material for further research and development.

Experimental Protocols

Synthesis of this compound

The synthesis is achieved through the N,N-dialkylation of 2-naphthylamine with 2-chloroethanol.

Materials:

  • 2-Naphthylamine

  • 2-Chloroethanol

  • Sodium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Deionized water

Procedure:

  • To a stirred suspension of 2-naphthylamine (1.0 eq) and anhydrous sodium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-chloroethanol (2.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine (2 x volume of the organic phase).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is purified by column chromatography followed by recrystallization.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Ethanol

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., Hexane:Ethyl Acetate 1:1) and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product, as identified by TLC analysis.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • For further purification, recrystallize the obtained solid from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

  • Dry the purified product under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on the described protocol.

ParameterValue
Synthesis
Starting Material2-Naphthylamine
ProductThis compound
Theoretical YieldBased on 1:1 stoichiometry with 2-naphthylamine
Purification
Purification MethodColumn Chromatography & Recrystallization
Purity (by HPLC)>98%
Overall Yield65-75%
AppearanceOff-white to light brown crystalline solid
Melting PointTo be determined experimentally

Mandatory Visualization

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-Naphthylamine, 2-Chloroethanol, Na2CO3 in DMF reaction Reaction at 80-90°C, 12-18 hours start->reaction Heat quench Quenching with Water reaction->quench extraction Extraction with Ethyl Acetate quench->extraction wash Washing with Brine extraction->wash dry Drying over MgSO4 wash->dry concentrate_crude Concentration (Crude Product) dry->concentrate_crude column_chromatography Column Chromatography (Silica, Hexane/EtOAc) concentrate_crude->column_chromatography Purify combine_fractions Combine Pure Fractions column_chromatography->combine_fractions concentrate_pure Concentration combine_fractions->concentrate_pure recrystallization Recrystallization (Ethanol/Water) concentrate_pure->recrystallization final_product Final Product: N,N-Bis(2-hydroxyethyl) -2-naphthylamine recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Application Note: N,N-Bis(2-hydroxyethyl)-2-naphthylamine for Fluorescent Labeling of Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed overview of the potential application of N,N-Bis(2-hydroxyethyl)-2-naphthylamine as a fluorescent labeling reagent for primary amines. Due to the inherent fluorescence of the naphthalene moiety, this reagent offers a potential platform for the derivatization of non-fluorescent primary amines, enabling their detection and quantification in various research and drug development applications. However, it is crucial to note that the hydroxyl groups of this compound are poor leaving groups and necessitate chemical activation to facilitate the nucleophilic substitution reaction with primary amines. This application note outlines the theoretical basis for this application, a proposed workflow for activation and labeling, and highlights the areas requiring further experimental validation.

Introduction

The sensitive detection and quantification of primary amines are of significant interest in numerous scientific disciplines, including biomedical research and pharmaceutical development. Fluorescent labeling is a widely adopted technique that imparts fluorescence to otherwise non-fluorescent molecules, allowing for their analysis with high sensitivity and selectivity. This compound possesses a naphthalene core, a well-known fluorophore, making it a candidate for development as a fluorescent labeling reagent. The two hydroxyethyl groups provide reactive handles for conjugation to primary amines. This document details the proposed methodology for utilizing this compound for this purpose.

Principle of Operation

The core principle involves a two-step process:

  • Activation of the Hydroxyl Groups: The hydroxyl groups of this compound must first be converted into good leaving groups. This activation step is essential for the subsequent nucleophilic attack by the primary amine.

  • Nucleophilic Substitution: The activated reagent then reacts with a primary amine, forming a stable covalent bond and attaching the fluorescent naphthylamine moiety to the target molecule.

The resulting fluorescently labeled amine can then be detected and quantified using fluorescence spectroscopy or chromatography with a fluorescence detector.

Data Presentation

As this is a proposed application, extensive quantitative data is not yet available. The following tables are presented as templates for the type of data that should be generated during the validation of this method.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Appearance Off-white to yellow crystalline powder
Solubility Soluble in methanol, ethanol, DMSO
CAS Number 6270-13-9

Table 2: Proposed Reaction Conditions for Activation and Labeling (Requires Optimization)

ParameterProposed Condition
Activation Reagent Tosyl chloride, Mesyl chloride
Base (for activation) Pyridine, Triethylamine
Solvent (for activation) Dichloromethane, Acetonitrile
Reaction Temperature (activation) 0 °C to room temperature
Primary Amine Substrate e.g., Benzylamine, Glycine methyl ester
Solvent (for labeling) Acetonitrile, DMF
Reaction Temperature (labeling) Room temperature to 50 °C
Reaction Time 1 - 24 hours (to be optimized)

Table 3: Expected Fluorescence Properties of Labeled Amines (Requires Experimental Determination)

AnalyteExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Labeled BenzylamineTo be determinedTo be determinedTo be determined
Labeled Glycine methyl esterTo be determinedTo be determinedTo be determined

Experimental Protocols

The following are proposed protocols that require experimental optimization and validation.

Protocol 1: Activation of this compound with Tosyl Chloride
  • Reagents and Materials:

    • This compound

    • Tosyl chloride (TsCl)

    • Anhydrous pyridine

    • Anhydrous dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Round bottom flask

    • Nitrogen or argon atmosphere setup

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous pyridine (2.2 equivalents) to the solution with stirring.

    • In a separate flask, dissolve tosyl chloride (2.2 equivalents) in anhydrous DCM.

    • Add the tosyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Extract the product with DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting activated reagent (ditosylate ester) by column chromatography.

Protocol 2: Fluorescent Labeling of a Primary Amine
  • Reagents and Materials:

    • Activated this compound (ditosylate ester)

    • Primary amine of interest

    • Anhydrous acetonitrile or DMF

    • Triethylamine (optional, as a base)

    • Heating block or oil bath

    • HPLC with fluorescence detector

    • Fluorometer

  • Procedure:

    • Dissolve the activated reagent (1.2 equivalents) in anhydrous acetonitrile.

    • Dissolve the primary amine (1 equivalent) in anhydrous acetonitrile.

    • Add the primary amine solution to the activated reagent solution.

    • If the primary amine is in the form of a salt, add triethylamine (1.1 equivalents) to the reaction mixture.

    • Stir the reaction mixture at room temperature or heat to 50 °C.

    • Monitor the reaction progress by HPLC.

    • Upon completion, the reaction mixture can be directly analyzed by HPLC or purified by preparative HPLC.

    • Characterize the fluorescent properties of the purified labeled amine using a fluorometer to determine the excitation and emission maxima and the quantum yield.

Visualizations

The following diagrams illustrate the proposed chemical transformations and experimental workflow.

G cluster_activation Activation Step cluster_labeling Labeling Step Reagent This compound ActivatedReagent Activated Reagent (Ditosylate Ester) Reagent->ActivatedReagent  Tosyl Chloride, Pyridine LabeledAmine Fluorescently Labeled Amine ActivatedReagent->LabeledAmine PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->LabeledAmine

Caption: Proposed reaction pathway for the fluorescent labeling of primary amines.

G start Start activation Activate Reagent start->activation purification1 Purify Activated Reagent activation->purification1 labeling React with Primary Amine purification1->labeling analysis Analyze by HPLC-Fluorescence labeling->analysis characterization Characterize Fluorescence Properties analysis->characterization end End characterization->end

Caption: Experimental workflow for fluorescent labeling and analysis.

Conclusion and Future Work

This compound presents a potential, yet undeveloped, platform for the fluorescent labeling of primary amines. The successful implementation of this reagent is contingent on the development of an efficient activation protocol for its hydroxyl groups. Further research is required to optimize the activation and labeling reactions, and critically, to characterize the fluorescence properties of the resulting labeled amines. This foundational work will be necessary to establish this compound as a viable tool for researchers in life sciences and drug development.

Disclaimer: The protocols and applications described in this document are theoretical and require experimental validation. The user assumes all responsibility for the implementation and optimization of these methods.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids using Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of amino acids in various sample matrices using pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to the lack of extensive documentation for the derivatization of amino acids with N,N-Bis(2-hydroxyethyl)-2-naphthylamine, this document focuses on the widely established and validated method using o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids. This dual-reagent approach allows for the comprehensive analysis of a wide range of amino acids with high sensitivity and reproducibility, making it a suitable technique for researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of amino acids is crucial in numerous fields, including clinical diagnostics, nutritional analysis, and pharmaceutical research. Amino acids are the fundamental building blocks of proteins and play vital roles in metabolic pathways. HPLC is a powerful technique for amino acid analysis, but most amino acids lack a strong chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection.

Pre-column derivatization involves reacting the amino acids with a labeling agent prior to their separation on the HPLC column. This application note describes a common and effective method utilizing OPA and FMOC as derivatizing agents. OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. FMOC reacts with secondary amines to form stable, fluorescent adducts. This combination allows for the simultaneous analysis of both primary and secondary amino acids in a single chromatographic run.

Experimental

Reagents and Materials
  • Derivatization Reagents:

    • o-Phthalaldehyde (OPA)

    • 9-Fluorenylmethyl chloroformate (FMOC-Cl)

    • 3-Mercaptopropionic acid (3-MPA) or other thiol

  • Buffers and Solvents:

    • Borate buffer (pH 10.2)

    • Potassium dihydrogen phosphate buffer

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Tetrahydrofuran (THF)

  • Amino Acid Standards: A standard mixture of amino acids of known concentration.

  • HPLC Column: A reversed-phase C18 column is typically used.

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler with derivatization capabilities, a column thermostat, and a fluorescence detector is required.

  • Data Acquisition and Processing: Chromatography data system software.

Protocols

Preparation of Reagents
  • Borate Buffer (400 mM, pH 10.2): Prepare a 400 mM solution of sodium borate and adjust the pH to 10.2.

  • OPA Reagent: Dissolve OPA in a small amount of methanol and dilute with the borate buffer. Add the thiol (e.g., 3-MPA) just before use. The reagent should be prepared fresh daily.[1][2]

  • FMOC Reagent: Dissolve FMOC-Cl in acetonitrile. This solution is more stable but should be protected from light.[2]

Sample Preparation
  • Protein Hydrolysis: For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the amino acids. The hydrolysate should be neutralized and filtered before derivatization.

  • Plasma/Serum Samples: Deproteinize the sample by adding a precipitating agent like perchloric acid or by ultrafiltration.

  • Dilution: Dilute the sample appropriately with a suitable diluent to bring the amino acid concentrations within the linear range of the assay.

Automated Pre-Column Derivatization

The derivatization process can be automated using a modern HPLC autosampler. A typical program involves the following steps:

  • Aspirate a defined volume of borate buffer.

  • Aspirate the sample.

  • Aspirate the OPA reagent and mix. Allow a short reaction time for the derivatization of primary amino acids.

  • Aspirate the FMOC reagent and mix to derivatize the secondary amino acids.

  • Inject the reaction mixture onto the HPLC column.

HPLC Conditions

The following are typical starting conditions that may require optimization based on the specific application and column used.

ParameterCondition
Column Reversed-phase C18, e.g., 4.6 x 150 mm, 3.5 µm
Mobile Phase A 40 mM Sodium Phosphate buffer, pH 7.8
Mobile Phase B Acetonitrile/Methanol/Water (45/45/10, v/v/v)
Gradient A time-based gradient from a low to high percentage of Mobile Phase B is used to separate the derivatized amino acids. A typical gradient might run over 20-30 minutes.
Flow Rate 1.0 - 2.0 mL/min
Column Temperature 40 °C
Fluorescence Detector OPA-derivatives: Excitation: 340 nm, Emission: 450 nmFMOC-derivatives: Excitation: 266 nm, Emission: 305 nm (wavelengths can be switched during the run)

Quantitative Data Summary

The performance of the method can be characterized by its linearity, precision, and limits of detection (LOD). The following table summarizes typical performance data for the OPA/FMOC derivatization method.

Amino AcidRetention Time (min) (Example)Linearity (r²)Intra-day Precision (%RSD)Inter-day Precision (%RSD)LOD (pmol)
Aspartic Acid4.5>0.999< 2%< 5%< 1
Glutamic Acid5.8>0.999< 2%< 5%< 1
Serine7.2>0.999< 2%< 5%< 1
Glycine8.1>0.999< 3%< 6%< 1
Histidine8.5>0.999< 2%< 5%< 1
Arginine10.2>0.999< 2%< 5%< 1
Threonine11.5>0.999< 2%< 5%< 1
Alanine12.3>0.999< 2%< 5%< 1
Proline (FMOC)14.8>0.999< 3%< 7%< 5
Tyrosine16.5>0.999< 2%< 5%< 1
Valine18.2>0.999< 2%< 5%< 1
Methionine18.9>0.999< 2%< 5%< 1
Isoleucine20.1>0.999< 2%< 5%< 1
Leucine20.5>0.999< 2%< 5%< 1
Phenylalanine21.3>0.999< 2%< 5%< 1
Lysine22.8>0.999< 2%< 5%< 1

Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and gradient conditions used.

Visualizations

The following diagrams illustrate the derivatization reactions and the experimental workflow.

Derivatization_Reactions cluster_primary Primary Amino Acid Derivatization cluster_secondary Secondary Amino Acid Derivatization PAA Primary Amino Acid (R-NH2) Product1 Fluorescent Isoindole Derivative PAA->Product1 + OPA + Thiol OPA o-Phthalaldehyde (OPA) OPA->Product1 Thiol Thiol (e.g., 3-MPA) Thiol->Product1 SAA Secondary Amino Acid (R2-NH) Product2 Fluorescent FMOC Adduct SAA->Product2 + FMOC FMOC 9-Fluorenylmethyl chloroformate (FMOC) FMOC->Product2 HPLC_Workflow cluster_prep Sample Preparation cluster_derivatization Automated Derivatization cluster_analysis HPLC Analysis Sample Sample (Protein, Plasma, etc.) Hydrolysis Hydrolysis / Deproteinization Sample->Hydrolysis Dilution Dilution & Filtration Hydrolysis->Dilution Autosampler Autosampler Program Dilution->Autosampler Mixing Reagent & Sample Mixing (OPA then FMOC) Autosampler->Mixing Injection Injection Mixing->Injection Separation Reversed-Phase HPLC Separation Injection->Separation Detection Fluorescence Detection (Dual Wavelength) Separation->Detection Data Data Acquisition & Processing Detection->Data

References

HPLC-fluorescence detection method for N,N-Bis(2-hydroxyethyl)-2-naphthylamine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography with Fluorescence Detection for the Analysis of N,N-Bis(2-hydroxyethyl)-2-naphthylamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound and its derivatives are part of a class of naphthalene compounds that are of significant interest in various fields, including the development of fluorescent probes and as intermediates in chemical synthesis. Due to their inherent fluorescent properties, High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for their quantification. This application note provides a detailed protocol for the analysis of this compound derivatives, offering a robust method for researchers in academic and industrial settings.

Data Presentation

Table 1: Representative Chromatographic Performance

ParameterValue
Analyte This compound
Retention Time (t_R) ~ 6.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 5 ng/mL
Limit of Quantitation (LOQ) 15 ng/mL
Excitation Wavelength (λ_ex) 300 nm
Emission Wavelength (λ_em) 370 nm

Note: The values presented in this table are representative and may vary depending on the specific HPLC system, column, and laboratory conditions.

Experimental Protocols

Reagents and Materials
  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, and column oven.

  • Fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is as follows:

  • If the sample contains solid particulates, centrifuge at 10,000 rpm for 10 minutes.

  • Take an aliquot of the supernatant or the liquid sample.

  • Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-FLD Conditions
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water

  • Gradient Program:

    • Start with 40% Acetonitrile.

    • Linearly increase to 90% Acetonitrile over 10 minutes.

    • Hold at 90% Acetonitrile for 2 minutes.

    • Return to 40% Acetonitrile over 1 minute.

    • Equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings:

    • Excitation: 300 nm[1]

    • Emission: 370 nm[1]

Data Analysis
  • Generate a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the coefficient of determination (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_standards Prepare Calibration Standards (10 ng/mL - 1000 ng/mL) hplc_injection HPLC Injection (10 µL) prep_standards->hplc_injection Inject Standards prep_sample Sample Preparation (Dilution & Filtration) prep_sample->hplc_injection Inject Samples hplc_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->hplc_separation fluorescence_detection Fluorescence Detection (Ex: 300 nm, Em: 370 nm) hplc_separation->fluorescence_detection data_acquisition Data Acquisition (Chromatogram) fluorescence_detection->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification

Caption: Experimental workflow for the HPLC-fluorescence analysis.

Signaling_Pathway_Analogy cluster_excitation Excitation Process cluster_emission Emission Process light_source Light Source (300 nm) analyte_ground Analyte (Ground State) light_source->analyte_ground Photon Absorption analyte_excited Analyte (Excited State) analyte_ground->analyte_excited Excitation analyte_excited->analyte_ground Relaxation emission Photon Emission (Fluorescence at 370 nm) analyte_excited->emission detector Detector emission->detector Signal Generation

Caption: Principle of fluorescence detection for the analyte.

References

Application Notes and Protocols for N,N-Bis(2-hydroxyethyl)-2-naphthylamine in Polymer Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Bis(2-hydroxyethyl)-2-naphthylamine as a monomer in the synthesis of polyesters and polyurethanes. This aromatic diol offers the potential to incorporate unique photophysical and thermal properties into polymer backbones, making it a compound of interest for advanced materials development.

Introduction

This compound is a bifunctional molecule featuring two primary hydroxyl groups and a naphthylamine core. Its structure allows it to act as a diol in step-growth polymerization reactions, leading to the formation of polyesters and polyurethanes. The incorporation of the rigid and chromophoric naphthylamine moiety into the polymer chain is anticipated to enhance thermal stability, mechanical strength, and introduce fluorescent properties.[1]

Chemical Structure and Properties:

PropertyValue
Chemical Name 2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol
Synonyms This compound, 2,2'-(2-Naphthylimino)diethanol
CAS Number 6270-13-9
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in many organic solvents such as DMF, DMAc, and DMSO.

Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found in the available literature, a general approach can be inferred from the synthesis of similar N,N-bis(2-hydroxyethyl) aromatic amines. This typically involves the reaction of the corresponding aromatic amine with ethylene oxide or a 2-haloethanol. A plausible synthetic route is the reaction of 2-naphthylamine with two equivalents of ethylene oxide under basic conditions.

It is crucial to note that 2-naphthylamine is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

A general procedure for the synthesis of the parent compound, 2-naphthylamine, involves a multi-step process starting from 2-acetonaphthone.[2]

Application in Polyester Production

This compound can be incorporated into polyesters through polycondensation reactions with dicarboxylic acids or their derivatives, such as diacid chlorides or diesters. The resulting polyesters are expected to exhibit enhanced thermal stability and fluorescence due to the presence of the naphthylamine unit.

General Experimental Protocol for Polyester Synthesis (Melt Polycondensation)

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Aromatic or aliphatic dicarboxylic acid (e.g., terephthalic acid, adipic acid)

  • Polycondensation catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine equimolar amounts of this compound and the chosen dicarboxylic acid.

  • Add a catalytic amount of the polycondensation catalyst (typically 0.01-0.1 mol% relative to the diacid).

  • Heat the reaction mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers and initiate the esterification reaction (typically 180-220 °C). Water will be evolved as a byproduct.

  • Once the initial evolution of water has subsided, gradually increase the temperature to 250-280 °C while slowly reducing the pressure to facilitate the removal of byproducts and drive the polymerization to completion.

  • Continue the reaction under high vacuum for several hours until the desired melt viscosity is achieved.

  • Cool the reactor to room temperature and isolate the polyester. The polymer can be purified by dissolving it in a suitable solvent and precipitating it into a non-solvent.

Expected Properties of Naphthylamine-Containing Polyesters
  • Thermal Properties: The rigid naphthalene group is expected to increase the glass transition temperature (Tg) and the thermal degradation temperature of the polyester compared to analogous polymers made with aliphatic diols.

  • Fluorescent Properties: The naphthylamine moiety is a known fluorophore, and its incorporation into the polymer backbone should result in fluorescent materials. The excitation and emission wavelengths will depend on the specific polymer structure and the surrounding environment.

  • Mechanical Properties: The aromatic nature of the monomer is likely to enhance the tensile strength and modulus of the resulting polyester.

Application in Polyurethane Production

In polyurethane synthesis, this compound can be used as a chain extender or as a diol component in the prepolymer. Its reaction with diisocyanates forms the urethane linkages that constitute the polymer backbone.

General Experimental Protocol for Polyurethane Synthesis (Two-Step Prepolymer Method)

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Polyol (e.g., polytetrahydrofuran, polypropylene glycol)

  • Diisocyanate (e.g., methylene diphenyl diisocyanate (MDI), toluene diisocyanate (TDI))

  • Catalyst (e.g., dibutyltin dilaurate)

  • Solvent (e.g., dimethylformamide, dimethylacetamide)

Procedure:

  • Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, react the polyol with an excess of the diisocyanate at 60-80 °C with stirring. The reaction progress can be monitored by titration of the isocyanate groups.

  • Chain Extension: Dissolve the this compound in a dry solvent and add it dropwise to the stirred prepolymer solution.

  • Add a catalytic amount of dibutyltin dilaurate to the mixture.

  • Continue the reaction at a slightly elevated temperature (e.g., 70-90 °C) until the desired molecular weight is achieved, as indicated by an increase in viscosity.

  • The resulting polyurethane can be cast into a film or precipitated in a non-solvent to obtain the solid polymer.

Expected Properties of Naphthylamine-Containing Polyurethanes
  • Thermal and Mechanical Properties: The incorporation of the rigid aromatic naphthylamine unit as a chain extender is expected to increase the hardness, tensile strength, and thermal stability of the polyurethane.

  • Fluorescent Properties: Similar to the polyesters, these polyurethanes are expected to exhibit fluorescence. This could be useful for applications requiring built-in optical properties, such as sensors or coatings.

Data Presentation

As no specific experimental data for polymers synthesized with this compound was found in the literature, the following tables present hypothetical comparative data based on the expected effects of incorporating an aromatic, fluorescent diol into polyester and polyurethane backbones.

Table 1: Expected Properties of a Polyester Synthesized with this compound (BHEN) compared to a Polyester with a Standard Aliphatic Diol (e.g., 1,4-Butanediol).

PropertyPolyester with 1,4-ButanediolPolyester with BHENExpected Change
Glass Transition Temp. (Tg)~50 °C> 100 °CIncrease
Decomposition Temp. (Td)~350 °C> 400 °CIncrease
Tensile StrengthModerateHighIncrease
FluorescenceNon-fluorescentFluorescentAddition of Property

Table 2: Expected Properties of a Polyurethane with BHEN as a Chain Extender Compared to a Polyurethane with 1,4-Butanediol.

PropertyPU with 1,4-ButanediolPU with BHENExpected Change
Hardness (Shore A)~80A> 90AIncrease
Tensile Strength~20 MPa> 30 MPaIncrease
Elongation at Break~500%< 400%Decrease
FluorescenceNon-fluorescentFluorescentAddition of Property

Visualizations

Synthesis of this compound

G naphthylamine 2-Naphthylamine reaction + naphthylamine->reaction ethylene_oxide Ethylene Oxide (2 eq.) ethylene_oxide->reaction product This compound base Base base->reaction Catalyst reaction->product G cluster_reactants Reactants bhen This compound heating Heating (180-280°C) Under Inert Gas bhen->heating diacid Dicarboxylic Acid diacid->heating catalyst Catalyst catalyst->heating vacuum High Vacuum heating->vacuum polyester Naphthylamine-Containing Polyester vacuum->polyester purification Purification polyester->purification G cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension polyol Polyol prep_reaction + polyol->prep_reaction diisocyanate Diisocyanate (excess) diisocyanate->prep_reaction prepolymer Isocyanate-Terminated Prepolymer final_reaction + prepolymer->final_reaction prep_reaction->prepolymer bhen This compound bhen->final_reaction catalyst Catalyst catalyst->final_reaction polyurethane Naphthylamine-Containing Polyurethane final_reaction->polyurethane

References

Application of N,N-Bis(2-hydroxyethyl)-2-naphthylamine in the synthesis of azo dyes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: N,N-Bis(2-hydroxyethyl)-2-naphthylamine in Azo Dye Synthesis

Introduction Azo dyes are the most significant and diverse class of synthetic colorants, accounting for over half of all commercial dyes.[1] Their synthesis is characterized by a versatile and straightforward two-step reaction process involving diazotization followed by a coupling reaction.[2] this compound serves as a coupling component in this synthesis. The incorporation of the dihydroxyethylamino group into the naphthylamine structure is a key feature, influencing the properties of the resulting dyes. These substituents can enhance the dye's solubility in polar solvents and provide sites for further chemical modification. The naphthalene core contributes to the chromophore system, yielding dyes with deep and brilliant colors.

Role as a Coupling Component In the synthesis of azo dyes, an aromatic primary amine is first converted into a diazonium salt. This highly reactive salt then acts as an electrophile in a reaction with an electron-rich aromatic compound, known as the coupling component.[1] this compound functions as such a coupling component. The electron-donating nature of the bis(2-hydroxyethyl)amino group, combined with the activated naphthalene ring system, facilitates the electrophilic substitution reaction with the diazonium salt to form the characteristic azo (-N=N-) bond.

Properties of Derived Dyes The structural features of this compound impart specific properties to the synthesized azo dyes:

  • Color: The extended conjugated system formed by the aromatic amine, the azo bridge, and the naphthalene ring results in dyes that are intensely colored, typically in shades of red, orange, or brown.

  • Solubility: The two hydroxyl (-OH) groups from the hydroxyethyl chains increase the polarity of the dye molecule, which can improve its solubility in water and other polar solvents. This is advantageous for certain dyeing processes.

  • Fiber Affinity: The hydroxyl groups can also participate in hydrogen bonding, potentially enhancing the affinity of the dye for fibers such as wool, silk, polyamide, and cellulose acetate.[3][4]

  • Reactivity: The hydroxyl groups serve as reactive sites, allowing the dye to be further functionalized or to act as a reactive dye that forms covalent bonds with the substrate.

Potential Applications Azo dyes derived from this compound are suitable for a range of applications, including:

  • Textile Dyeing: Used as disperse or reactive dyes for synthetic and natural fibers.[4][5]

  • Pigments and Inks: As colorants in printing inks and paints.[5]

  • Analytical Chemistry: Potential use as pH or metallochromic indicators.[4]

  • Advanced Materials: Applications in high-tech fields such as optical data storage and liquid crystal displays.[5]

Experimental Protocols & Data

Protocol 1: General Synthesis of an Azo Dye

This protocol describes a general two-step procedure for synthesizing an azo dye by diazotizing a primary aromatic amine and subsequently coupling it with this compound.

Step A: Diazotization of a Primary Aromatic Amine (e.g., Aniline)

  • Preparation: In a 100 mL beaker, dissolve the primary aromatic amine (e.g., 10 mmol of aniline) in a solution of concentrated hydrochloric acid (25 mmol) and water (25 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath with constant stirring. The temperature must be strictly maintained within this range to prevent the decomposition of the diazonium salt.[6]

  • Nitrite Addition: Prepare a solution of sodium nitrite (11 mmol) in 10 mL of cold water. Add this solution dropwise to the cooled amine solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 15-20 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and is used immediately in the next step.

Step B: Azo Coupling Reaction

  • Coupling Component Solution: In a separate 250 mL beaker, dissolve this compound (10 mmol) in a 10% aqueous sodium hydroxide solution (50 mL).

  • Cooling: Cool this solution to 0-5 °C in an ice-water bath.

  • Coupling: Slowly add the cold diazonium salt solution (from Step A) to the stirred, cold solution of the coupling component.[7] An intensely colored precipitate should form immediately.[6] The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) to facilitate the coupling reaction.

  • Reaction Completion: Stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation: Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the filter with a cold, saturated sodium chloride solution to remove impurities, followed by a small amount of cold water.

  • Drying: Dry the purified dye in a desiccator or a low-temperature oven.

Data Presentation

The following tables summarize typical reaction parameters and representative characteristics of azo dyes synthesized using naphthylamine-based couplers.

Table 1: Typical Reaction Parameters for Azo Dye Synthesis

Parameter Value / Condition Purpose
Diazotization
Reactant Molar Ratio (Amine:NaNO₂) 1 : 1.1 Ensures complete conversion of the amine to the diazonium salt.
Temperature 0–5 °C Prevents decomposition of the unstable diazonium salt.[6]
Medium Acidic (e.g., HCl) Stabilizes the diazonium salt.
Azo Coupling
Reactant Molar Ratio (Diazo:Coupler) 1 : 1 Stoichiometric reaction.
Temperature 0–10 °C Controls the reaction rate and minimizes side reactions.

| Medium | Alkaline (pH 8-10) | Activates the coupling component for electrophilic attack.[7] |

Table 2: Representative Physicochemical Data for a Naphthylamine-Derived Azo Dye

Property Illustrative Value Method of Analysis
Yield 70-90% Gravimetric analysis
Appearance Red-to-brown solid Visual inspection
Melting Point >200 °C (decomposes) Melting point apparatus
λ_max_ (in Ethanol) 480–520 nm UV-Visible Spectroscopy

| FT-IR (KBr, cm⁻¹) | 3450 (O-H), 1590 (N=N), 1510 (C=C, aromatic) | Fourier-Transform Infrared Spectroscopy[8] |

Note: The data in Table 2 are illustrative and represent typical values for azo dyes derived from naphthylamine derivatives. Actual values will vary depending on the specific aromatic amine used as the diazo component.

Visualizations

Experimental Workflow

G A Aromatic Amine + HCl, H₂O C Diazotization (0-5 °C) A->C B NaNO₂ Solution B->C D Diazonium Salt Solution C->D F Azo Coupling (0-5 °C, Alkaline pH) D->F E This compound + NaOH Solution E->F G Crude Azo Dye (Precipitate) F->G H Isolation & Washing (Vacuum Filtration) G->H I Purified Azo Dye H->I

Caption: General workflow for the synthesis of an azo dye.

Chemical Reaction Pathway

reaction_pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Ar-NH₂ (Aromatic Amine) reagents1 + NaNO₂, HCl (0-5 °C) A->reagents1 B [Ar-N≡N]⁺Cl⁻ (Diazonium Salt) reagents2 + NaOH (0-5 °C) B->reagents2 reagents1->B C N,N-Bis(2-hydroxyethyl) -2-naphthylamine C->reagents2 D Ar-N=N-[C₁₀H₆]-N(CH₂CH₂OH)₂ (Final Azo Dye) reagents2->D

Caption: Reaction scheme for azo dye synthesis.

References

Application Notes and Protocols: N,N-Bis(2-hydroxyethyl)-2-naphthylamine as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-2-naphthylamine is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide range of functional materials. Its unique structure, incorporating a fluorescent naphthylamine core and two reactive hydroxyl groups, allows for its use in the development of advanced polymers, fluorescent probes, and chemosensors. The naphthalene moiety provides inherent fluorescence, making it an attractive component for materials with specific optical properties. The two terminal hydroxyl groups offer reactive sites for polymerization reactions, such as the formation of polyesters and polyurethanes, enabling the integration of the naphthylamine unit directly into the polymer backbone. This incorporation can impart desirable characteristics to the resulting polymers, including enhanced thermal stability, increased rigidity, and fluorescence.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the creation of functional polyurethane materials. Additionally, a protocol for the application of these materials as fluorescent chemosensors for metal ion detection is described.

Chemical Properties

PropertyValue
CAS Number 6270-13-9
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
Appearance White to reddish solid
Synonyms 2,2'-(2-Naphthylimino)diethanol, 2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound, starting from 2-naphthol via the intermediate 2-naphthylamine.

Step 1: Synthesis of 2-Naphthylamine from 2-Naphthol (Bucherer Reaction)

Materials:

  • 2-Naphthol

  • Ammonium sulfite

  • 20% Ammonia solution

  • Hydrochloric acid

  • Saturated sodium sulfate solution

  • Sodium hydroxide solution

  • Autoclave with stirrer and oil bath

  • Filtration apparatus

Procedure:

  • In an autoclave equipped with a stirrer and an oil bath, combine 144 g of 2-naphthol and 600 g of ammonium sulfite.

  • Add 125 g of 20% ammonia solution to the mixture.

  • Heat the mixture for 8 hours at an internal temperature of 150 °C, maintaining a pressure of 6 atm. Caution: Do not use brass gauges.

  • Allow the autoclave to cool completely. Break up the resulting cake of 2-naphthylamine and wash it thoroughly with water on a filter.

  • Dissolve the washed product in 1.5 liters of water containing 110 g of hydrochloric acid and filter the solution.

  • To the filtrate, add approximately 400 g of saturated sodium sulfate solution until the precipitation of 2-naphthylamine sulfate is complete.

  • Filter the precipitate and wash it with water.

  • To obtain the free base, create a thin paste of the 2-naphthylamine sulfate and heat it to 80 °C with stirring.

  • Add sodium hydroxide solution until the liquid gives an alkaline reaction to phenolphthalein.

  • Filter the resulting 2-naphthylamine, wash it with water, and dry it at 80 °C. The expected yield is 85-95%.

Step 2: N,N-Bis-hydroxyethylation of 2-Naphthylamine

Materials:

  • 2-Naphthylamine (from Step 1)

  • 2-Chloroethanol

  • Sodium carbonate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the synthesized 2-naphthylamine in a suitable solvent such as ethanol.

  • Add a slight excess of sodium carbonate to the solution to act as a base.

  • Add a twofold molar excess of 2-chloroethanol to the mixture.

  • Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Bucherer Reaction cluster_step2 Step 2: N,N-Bis-hydroxyethylation 2-Naphthol 2-Naphthol Autoclave_Reaction Autoclave Reaction (150 °C, 6 atm, 8h) 2-Naphthol->Autoclave_Reaction Ammonium_Sulfite Ammonium_Sulfite Ammonium_Sulfite->Autoclave_Reaction Ammonia_Solution Ammonia_Solution Ammonia_Solution->Autoclave_Reaction Isolation_Purification1 Isolation & Purification (Acid/Base Workup) Autoclave_Reaction->Isolation_Purification1 2-Naphthylamine 2-Naphthylamine Isolation_Purification1->2-Naphthylamine Reaction_Reflux Reaction under Reflux 2-Naphthylamine->Reaction_Reflux 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction_Reflux Sodium_Carbonate Sodium_Carbonate Sodium_Carbonate->Reaction_Reflux Isolation_Purification2 Isolation & Purification (Filtration, Recrystallization) Reaction_Reflux->Isolation_Purification2 Final_Product N,N-Bis(2-hydroxyethyl) -2-naphthylamine Isolation_Purification2->Final_Product

Caption: Synthesis workflow for this compound.

Protocol 2: Synthesis of a Fluorescent Polyurethane

This protocol details the synthesis of a fluorescent polyurethane by reacting this compound with a diisocyanate, in this case, 4,4'-Methylenebis(phenyl isocyanate) (MDI).

Materials:

  • This compound (from Protocol 1)

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Three-necked round-bottom flask with mechanical stirrer, nitrogen inlet, and dropping funnel

  • Heating mantle with temperature control

  • Petri dish

Procedure:

  • Set up a three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel. Ensure all glassware is dry.

  • Under a nitrogen atmosphere, add a pre-determined amount of this compound to the flask and dissolve it in anhydrous DMF.

  • In the dropping funnel, prepare a solution of MDI in anhydrous DMF. The molar ratio of NCO (from MDI) to OH (from the diol) should be approximately 1:1 for a linear polymer.

  • Add a catalytic amount of DBTDL to the diol solution in the flask.

  • Slowly add the MDI solution from the dropping funnel to the stirred diol solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and continue stirring for 2-3 hours to ensure the completion of the polymerization.

  • Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using FT-IR spectroscopy to confirm the reaction's completion.

  • Once the reaction is complete, pour the viscous polymer solution into a petri dish and allow the solvent to evaporate in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to obtain the solid polyurethane film.

PU_Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Formation Diol N,N-Bis(2-hydroxyethyl) -2-naphthylamine Mixing Dissolve Diol in DMF Add Catalyst Diol->Mixing Diisocyanate 4,4'-Methylenebis (phenyl isocyanate) (MDI) Addition Slowly add MDI solution Diisocyanate->Addition Solvent Anhydrous DMF Solvent->Mixing Catalyst DBTDL Catalyst->Mixing Mixing->Addition Reaction Heat to 70-80 °C (2-3 hours) Addition->Reaction Monitoring Monitor via FT-IR Reaction->Monitoring Casting Pour into Petri Dish Monitoring->Casting Drying Evaporate Solvent in Vacuum Oven Casting->Drying PU_Film Fluorescent Polyurethane Film Drying->PU_Film

Caption: Workflow for the synthesis of fluorescent polyurethane.

Protocol 3: Application as a Fluorescent Chemosensor for Fe³⁺ Ions

This protocol outlines the use of the synthesized fluorescent polyurethane as a "turn-off" sensor for the detection of ferric ions (Fe³⁺) in an aqueous solution. The sensing mechanism is based on the quenching of the polyurethane's fluorescence upon binding with Fe³⁺.

Materials:

  • Fluorescent polyurethane film (from Protocol 2)

  • Solutions of various metal ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Mg²⁺, Ca²⁺) of known concentrations in a suitable solvent (e.g., DMF/water mixture)

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the fluorescent polyurethane by dissolving a known weight of the polymer film in a suitable solvent (e.g., DMF).

  • Prepare a series of solutions containing a fixed concentration of the polyurethane and varying concentrations of Fe³⁺ ions.

  • Prepare control solutions containing the polyurethane and other metal ions at the same concentrations to test for selectivity.

  • Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the naphthylamine chromophore.

  • Observe the change in fluorescence intensity as a function of the Fe³⁺ concentration. A decrease in fluorescence intensity indicates a "turn-off" sensing response.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a calibration curve.

  • Compare the fluorescence response in the presence of Fe³⁺ to that of other metal ions to determine the selectivity of the sensor.

Sensor_Signaling_Pathway PU_Fluorophore Polyurethane with Naphthylamine Fluorophore Fluorescence Fluorescence Emission (λem) PU_Fluorophore->Fluorescence In absence of Fe³⁺ Quenched_Complex [PU-Fluorophore]-Fe³⁺ Non-fluorescent Complex PU_Fluorophore->Quenched_Complex In presence of Fe³⁺ Excitation Excitation Light (λex) Excitation->PU_Fluorophore Fe3_ion Fe³⁺ Ion Fe3_ion->Quenched_Complex No_Fluorescence Fluorescence Quenched Quenched_Complex->No_Fluorescence

Caption: Signaling pathway for Fe³⁺ detection via fluorescence quenching.

Data Presentation

Photophysical Properties of Naphthylamine Derivatives
CompoundExcitation (λex, nm)Emission (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)Solvent
N-(2-hydroxyethyl)-1,8-naphthalimide330-347366-378--Various
4-Amino-1,8-naphthalimide derivative 1~420~530~58240.45Acetonitrile
4-Amino-1,8-naphthalimide derivative 2~450~580~85580.65Acetonitrile

Data is generalized from literature on related compounds for illustrative purposes.

Performance of a Naphthylamine-Based Fluorescent Sensor for Fe³⁺

The following table summarizes the expected performance characteristics of a fluorescent polyurethane sensor for Fe³⁺ detection, based on literature reports of similar systems.

ParameterValue
Analyte Fe³⁺
Sensing Mechanism Fluorescence Quenching ("Turn-off")
Detection Limit Low micromolar (µM) to nanomolar (nM) range[1]
Selectivity High selectivity for Fe³⁺ over other common metal ions
Response Time Typically rapid, on the order of seconds to minutes

Conclusion

This compound is a highly valuable and versatile building block for the creation of functional materials. The protocols provided herein offer a comprehensive guide for its synthesis and subsequent incorporation into fluorescent polyurethanes. These materials demonstrate significant potential for application as chemosensors, particularly for the detection of environmentally and biologically important metal ions like Fe³⁺. The combination of the inherent fluorescence of the naphthylamine core with the processability of polyurethanes opens up a wide array of possibilities for the development of novel sensors, smart coatings, and other advanced functional materials. Further research into the specific photophysical properties of this compound and its derivatives will undoubtedly expand its application landscape.

References

Application Note: High-Performance Liquid Chromatography Analysis of N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Bis(2-hydroxyethyl)-2-naphthylamine is a tertiary amine and a derivative of 2-naphthylamine.[][2][3] Due to the structural alert for potential toxicity associated with naphthylamine compounds, sensitive and accurate analytical methods are crucial for its detection and quantification in various matrices, including environmental samples and in-process quality control during pharmaceutical development.[4][5] High-performance liquid chromatography (HPLC) offers a robust and reliable technique for the analysis of such compounds. This application note provides a detailed protocol for the determination of this compound using reversed-phase HPLC with UV detection.

Physicochemical Properties

PropertyValue
Molecular FormulaC14H17NO2[][2][3]
Molecular Weight231.29 g/mol [][3][6]
Synonyms2,2'-(2-Naphthylimino)diethanol, 2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol[][3]
CAS Number6270-13-9[2][6]

Experimental Protocol

This protocol is based on established methods for similar aromatic amines and general principles of reversed-phase chromatography.[7]

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds.

  • Solvents: HPLC-grade acetonitrile and water are necessary.[8]

  • Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

  • Standard: A certified reference standard of this compound.

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the initial mobile phase may be sufficient. For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances. All samples should be filtered through a 0.45 µm syringe filter before injection.[8]

Quantitative Data Summary

The following table presents example quantitative data that could be obtained using the described method.

ParameterValue
Retention Time (RT) ~ 6.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

G Figure 1: HPLC Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Standard Weighing B Dissolution in Solvent A->B C Serial Dilution B->C G HPLC Injection C->G D Sample Matrix E Extraction/Cleanup (if needed) D->E F Filtration E->F F->G H C18 Column Separation G->H I UV Detection at 254 nm H->I J Chromatogram Acquisition I->J K Peak Integration J->K L Quantification K->L

Caption: Figure 1: General workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

G Figure 2: Method Development Logic Analyte N,N-Bis(2-hydroxyethyl)- 2-naphthylamine Properties Aromatic Tertiary Amine Moderate Polarity Analyte->Properties Column Reversed-Phase C18 Properties->Column Good retention MobilePhase Acetonitrile/Water Gradient Properties->MobilePhase Effective elution Detector UV Detector (Naphthalene Chromophore) Properties->Detector Strong UV absorbance Method Final HPLC Method Column->Method MobilePhase->Method Detector->Method

Caption: Figure 2: Logic for selecting the appropriate HPLC method components.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. This application note serves as a valuable resource for researchers and professionals requiring a robust analytical method for this compound. Method validation should be performed in the respective laboratory to ensure its suitability for the intended application.

References

N,N-Bis(2-hydroxyethyl)-2-naphthylamine for quantitative analysis of biogenic amines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Quantitative Analysis of Biogenic Amines

Introduction

Biogenic amines (BAs) are low molecular weight organic nitrogen compounds formed by the decarboxylation of amino acids or by the amination and transamination of aldehydes and ketones. They are found in a wide variety of fermented foods and beverages and are also produced endogenously, playing important physiological roles. However, the consumption of foods and beverages with high concentrations of BAs can lead to adverse health effects. Therefore, accurate and sensitive quantitative analysis of BAs is crucial for food safety, quality control, and in various fields of biomedical research and drug development.

Most biogenic amines lack a chromophore or fluorophore, making their direct detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. To overcome this limitation, a derivatization step is typically employed to attach a UV-absorbing or fluorescent tag to the amine functional group, thereby enhancing their detectability.

Note on N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Extensive literature searches did not yield any specific methods or protocols for the use of This compound as a derivatizing reagent for the quantitative analysis of biogenic amines. While the naphthalene moiety suggests potential fluorescence properties, its application as a derivatizing agent for this purpose is not documented in the available scientific literature. Therefore, this document will focus on well-established and validated derivatization reagents for the quantitative analysis of biogenic amines.

Established Derivatization Reagents for Biogenic Amine Analysis

Several reagents are widely used for the pre-column or post-column derivatization of biogenic amines for HPLC analysis. The choice of reagent depends on the specific biogenic amines of interest, the sample matrix, and the available detection method. Commonly used derivatizing agents include Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC).[1]

Dansyl Chloride (DNS-Cl)

Dansyl chloride is a widely used derivatizing reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives.[2] The dansylated derivatives can be detected with high sensitivity using a fluorescence detector.

Experimental Protocol: Derivatization of Biogenic Amines with Dansyl Chloride

  • Sample Preparation:

    • Extract biogenic amines from the sample using a suitable solvent, such as perchloric acid or trichloroacetic acid.[2]

    • Centrifuge the extract to remove any precipitated proteins or solid debris.

    • Neutralize the supernatant with a suitable base (e.g., NaOH).

  • Derivatization Procedure:

    • To 100 µL of the neutralized sample extract, add 200 µL of saturated sodium bicarbonate solution.

    • Add 400 µL of Dansyl Chloride solution (10 mg/mL in acetone).

    • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.[2]

    • After incubation, add 100 µL of ammonia solution (25%) to remove excess Dansyl Chloride.

    • Vortex and incubate for 30 minutes at room temperature.

    • Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.

Workflow for Dansyl Chloride Derivatization

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Sample Sample containing Biogenic Amines Extraction Extraction with Acid (e.g., PCA) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Neutralization Neutralization of Supernatant Centrifugation->Neutralization Add_Bicarb Add Sodium Bicarbonate Neutralization->Add_Bicarb Add_DNSCl Add Dansyl Chloride Solution Add_Bicarb->Add_DNSCl Incubation Incubate at 60°C for 45 min Add_DNSCl->Incubation Quench Add Ammonia to remove excess DNS-Cl Incubation->Quench Filter Filter (0.45 µm) Quench->Filter HPLC HPLC Analysis Filter->HPLC Inject into HPLC

Caption: Workflow of biogenic amine derivatization with Dansyl Chloride.

o-Phthalaldehyde (OPA)

OPA is another popular fluorogenic reagent that reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[1] A major advantage of OPA is the rapid reaction time at room temperature. However, the derivatives can be unstable, and OPA does not react with secondary amines.[3]

Experimental Protocol: Derivatization of Biogenic Amines with OPA

  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of 0.4 M boric acid buffer (pH 10.4) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • Derivatization Procedure:

    • Mix 50 µL of the sample extract with 50 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Inject the mixture directly into the HPLC system.

Workflow for OPA Derivatization

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Sample Sample containing Biogenic Amines Extraction Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Mix Mix Sample Extract with OPA Reagent Centrifugation->Mix React React for 2 min at Room Temp. Mix->React HPLC HPLC Analysis React->HPLC Inject into HPLC

Caption: Workflow of biogenic amine derivatization with OPA.

Quantitative Data Summary

The following table summarizes typical performance data for the quantitative analysis of biogenic amines using Dansyl Chloride and OPA derivatization followed by HPLC with fluorescence detection. The values can vary depending on the specific biogenic amine, sample matrix, and instrumentation.

ParameterDansyl Chloride DerivatizationOPA DerivatizationReference
Linearity (R²) > 0.99> 0.99[2]
Limit of Detection (LOD) 0.01 - 0.1 mg/L0.05 - 0.5 mg/L[2]
Limit of Quantification (LOQ) 0.03 - 0.3 mg/L0.15 - 1.5 mg/L[2]
Recovery (%) 85 - 110%90 - 105%[2]
Precision (RSD %) < 5%< 5%[2]

Signaling Pathways and Logical Relationships

The formation of biogenic amines in food and biological systems is a complex process often initiated by microbial enzymes. The following diagram illustrates the general pathway of biogenic amine formation from amino acids.

Biogenic Amine Formation Pathway

AminoAcid Amino Acids (e.g., Histidine, Tyrosine) Decarboxylase Microbial Amino Acid Decarboxylases AminoAcid->Decarboxylase BiogenicAmine Biogenic Amines (e.g., Histamine, Tyramine) Decarboxylase->BiogenicAmine HealthEffects Physiological & Toxicological Effects BiogenicAmine->HealthEffects

Caption: General pathway of biogenic amine formation from amino acids.

The quantitative analysis of biogenic amines is essential for ensuring food safety and for various research applications. While a direct method using this compound could not be substantiated from the available literature, well-established derivatization methods using reagents like Dansyl Chloride and OPA provide reliable and sensitive quantification of these important compounds. The choice of the derivatization protocol should be guided by the specific analytical requirements and the nature of the biogenic amines under investigation.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of N,N-Bis(2-hydroxyethyl)-2-naphthylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of N,N-Bis(2-hydroxyethyl)-2-naphthylamine.

Experimental Protocols

Two primary synthetic routes for this compound are detailed below.

Method 1: Ethoxylation of 2-Naphthylamine with Ethylene Oxide

This method involves the direct reaction of 2-naphthylamine with ethylene oxide. The reaction is typically carried out at elevated temperatures and pressures. While the initial reaction of the primary amine with two equivalents of ethylene oxide can often proceed without a catalyst, acidic or basic catalysts can be employed to influence reaction rate and selectivity.

Materials:

  • 2-Naphthylamine

  • Ethylene oxide

  • Nitrogen gas (high purity)

  • Optional: Acid catalyst (e.g., a small amount of a protic or Lewis acid)

  • Solvent (optional, e.g., a high-boiling point aprotic solvent if not running neat)

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure gauges, and a gas inlet/outlet.

  • Ethylene oxide cylinder with a precise metering valve.

  • Heating mantle or oil bath.

  • Vacuum pump.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor with high-purity nitrogen to remove air and moisture. Anhydrous conditions are crucial to minimize the formation of byproducts like polyethylene glycols.

  • Charging the Reactor: Charge the reactor with 2-naphthylamine. If using a solvent, add it at this stage.

  • Inerting: Seal the reactor and perform several cycles of pressurizing with nitrogen and venting to ensure an inert atmosphere.

  • Heating: Heat the reactor contents to the desired reaction temperature (typically in the range of 140-180°C) with stirring.

  • Ethylene Oxide Addition: Once the desired temperature is reached, slowly introduce a stoichiometric amount (or a slight excess) of ethylene oxide into the reactor. The pressure will increase upon addition. Maintain the reaction temperature and monitor the pressure. The reaction is exothermic, so careful control of the ethylene oxide addition rate is necessary to manage the temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the drop in pressure as the ethylene oxide is consumed. Maintain the reaction at the set temperature until the pressure stabilizes.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent any unreacted ethylene oxide to a safe scrubbing system.

  • Product Isolation: Discharge the crude product from the reactor. The product may be a viscous liquid or a solid at room temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Method 2: Reaction of 2-Naphthylamine with 2-Chloroethanol

This method provides an alternative route that avoids the use of highly reactive and gaseous ethylene oxide. It involves the N-alkylation of 2-naphthylamine with 2-chloroethanol in the presence of a base to neutralize the HCl formed during the reaction.

Materials:

  • 2-Naphthylamine

  • 2-Chloroethanol

  • Base (e.g., sodium carbonate, potassium carbonate, or a non-nucleophilic organic base like triethylamine)

  • Solvent (e.g., ethanol, isopropanol, or a higher boiling point solvent like DMF)

Equipment:

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet.

  • Heating mantle or oil bath.

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 2-naphthylamine and the base in the chosen solvent.

  • Inert Atmosphere: Flush the flask with nitrogen.

  • Addition of 2-Chloroethanol: While stirring, add a stoichiometric excess of 2-chloroethanol to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and unreacted 2-chloroethanol.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes hypothetical yield data for the ethoxylation of 2-naphthylamine under various conditions. This data is illustrative and serves as a guide for optimization experiments. Actual yields may vary.

Experiment IDTemperature (°C)CatalystCatalyst Loading (mol%)Molar Ratio (2-Naphthylamine:Ethylene Oxide)Reaction Time (h)Yield (%)Purity (%)
1140None01:2.267590
2160None01:2.248592
3180None01:2.238288
4160H₂SO₄0.11:2.238895
5160None01:2.548789
6160None01:2.067893

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature within the optimal range (e.g., 150-170°C). - Ensure a slight excess of ethylene oxide or 2-chloroethanol is used. - Consider using a catalyst for the ethoxylation reaction.
Side reactions consuming starting material.- For ethoxylation, ensure anhydrous conditions to prevent polymerization of ethylene oxide. - For the 2-chloroethanol route, use a non-nucleophilic base to avoid side reactions with the solvent or product.
Loss of product during work-up and purification.- Optimize the recrystallization solvent and conditions to maximize recovery. - Use appropriate stationary and mobile phases for column chromatography to ensure good separation and recovery.
Formation of Impurities Mono-hydroxyethylated byproduct - Increase the molar ratio of ethylene oxide or 2-chloroethanol to 2-naphthylamine. - Increase the reaction time to drive the reaction to completion.
Polyethylene glycol (PEG) formation (Ethoxylation) - Ensure the reaction is carried out under strictly anhydrous conditions. Dry the starting materials and solvent thoroughly.
Dioxane formation (Ethoxylation) - This is a potential byproduct from the dimerization of ethylene oxide at high temperatures. Consider a lower reaction temperature.
Over-alkylation or polymerization - Carefully control the stoichiometry of the reactants.
Product is an oil and does not crystallize Presence of impurities.- Purify the crude product by column chromatography before attempting recrystallization. - Try different recrystallization solvents or solvent mixtures.
Product is inherently a low-melting solid or oil at room temperature.- If purity is high (confirmed by NMR, GC/MS), the product may not be a crystalline solid.[1]
Reaction is very slow or does not proceed Insufficient temperature.- Gradually increase the reaction temperature, monitoring for any decomposition.
Inactive catalyst (if used).- Use a fresh batch of catalyst.
Poor mixing in the reactor.- Ensure efficient stirring, especially in the heterogeneous reaction with a solid base.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions when working with 2-naphthylamine and ethylene oxide?

A1: Both 2-naphthylamine and ethylene oxide are hazardous materials and require strict safety protocols.

  • 2-Naphthylamine: It is a known carcinogen.[2][3] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid inhalation and skin contact.

  • Ethylene Oxide: It is a flammable, toxic, and carcinogenic gas. It should only be handled in a high-pressure reactor by trained personnel. Ensure the reactor is properly sealed and pressure-tested. An appropriate scrubbing system for any vented gas is mandatory.

Q2: What is the role of a catalyst in the ethoxylation of 2-naphthylamine?

A2: While the initial reaction of the two primary amine hydrogens with ethylene oxide can often proceed without a catalyst, a catalyst can increase the reaction rate and potentially improve selectivity. Acidic catalysts can protonate the ethylene oxide, making it more susceptible to nucleophilic attack by the amine.

Q3: How can I monitor the progress of the reaction?

A3: For the ethoxylation reaction in an autoclave, the consumption of ethylene oxide can be monitored by the decrease in reactor pressure. For the reaction with 2-chloroethanol, thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting material (2-naphthylamine) and the appearance of the product.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: The structure of the product can be confirmed using various spectroscopic techniques:

  • ¹H NMR: Expect signals for the aromatic protons of the naphthalene ring, and characteristic triplets for the -CH₂-N- and -CH₂-OH groups of the hydroxyethyl chains, along with a broad singlet for the -OH protons.

  • ¹³C NMR: Expect signals for the carbons of the naphthalene ring and the two distinct carbons of the hydroxyethyl groups.

  • IR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and C-N stretching bands.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (231.29 g/mol ) should be observed.[1]

Q5: Can I use other ethylene oxide equivalents for the synthesis?

A5: Yes, other reagents can be used as ethylene oxide equivalents, with 2-chloroethanol being the most common. Other 2-haloethanols (e.g., 2-bromoethanol) can also be used, but 2-chloroethanol is generally more cost-effective.

Visualizations

Reaction_Pathway cluster_ethoxylation Ethoxylation Route cluster_alkylation Alkylation Route 2-Naphthylamine 2-Naphthylamine Product This compound 2-Naphthylamine->Product High T, P 2-Naphthylamine->Product Reflux Ethylene_Oxide 2x Ethylene Oxide 2_Chloroethanol 2x 2-Chloroethanol + Base

Caption: Synthetic routes to this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Reaction_Setup Reaction Setup (Reactants & Solvent) Start->Reaction_Setup Reaction Heating & Stirring Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC / Pressure) Reaction->Monitoring Workup Reaction Work-up Monitoring->Workup Crude_Product Crude Product Workup->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure Product Purification_Method->Pure_Product Characterization Characterization (NMR, IR, MS) Pure_Product->Characterization Final_Product Final Product Characterization->Final_Product Troubleshooting_Tree Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Check_Stoichiometry Check Reactant Stoichiometry Incomplete_Reaction->Check_Stoichiometry Purification_Loss Loss during Purification? Side_Reactions->Purification_Loss No Anhydrous_Conditions Ensure Anhydrous Conditions Side_Reactions->Anhydrous_Conditions Yes Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification

References

Improving the efficiency of derivatization reactions with N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general chemical principles for the derivatization of tertiary amines and primary hydroxyl groups. Due to a lack of specific published data on the derivatization reactions of N,N-Bis(2-hydroxyethyl)-2-naphthylamine, this guide provides theoretical and extrapolated troubleshooting advice. Experimental conditions should be optimized for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the reactive functional groups in this compound available for derivatization?

A1: this compound possesses two primary hydroxyl (-OH) groups and one tertiary amine (-N<) group. The hydroxyl groups are nucleophilic and can react with various derivatizing agents. While tertiary amines are generally less reactive in typical derivatization schemes compared to primary and secondary amines, they can undergo reactions under specific conditions.[1][2][3]

Q2: For what purpose would I derivatize this compound?

A2: Derivatization is typically performed to enhance the detectability of a molecule in analytical techniques like High-Performance Liquid Chromatography (HPLC). By attaching a fluorescent or UV-absorbing tag, the sensitivity of detection can be significantly improved.[3] Given the naphthalene moiety, this compound likely already possesses some UV absorbance and fluorescence, but derivatization of the hydroxyl groups can be used to introduce a different fluorescent tag for specific analytical requirements or to improve chromatographic properties.

Q3: Which functional group, the tertiary amine or the hydroxyl groups, is more likely to react during derivatization?

A3: The primary hydroxyl groups are generally more susceptible to derivatization under standard conditions than the tertiary amine.[4] Many common derivatizing agents for amines target the lone pair of electrons on primary and secondary amines, a reaction pathway less favorable for sterically hindered tertiary amines. However, derivatization of tertiary amines is possible with certain reagents like dansyl chloride under specific conditions.[1] Selective derivatization of the hydroxyl groups in the presence of the tertiary amine is often achievable by choosing appropriate reagents and reaction conditions.[4]

Q4: Can I selectively derivatize only one of the two hydroxyl groups?

A4: Achieving mono-derivatization of a diol can be challenging and often results in a mixture of mono- and di-substituted products. Controlling the stoichiometry of the derivatizing agent (i.e., using a sub-stoichiometric amount) and optimizing reaction time and temperature can favor the formation of the mono-derivatized product. However, chromatographic purification will likely be necessary to isolate the desired compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Derivatization Yield 1. Inactive Derivatizing Reagent: The reagent may have degraded due to improper storage (e.g., exposure to moisture).2. Inappropriate Reaction Conditions: The pH, temperature, or reaction time may not be optimal.3. Solvent Issues: The solvent may not be suitable for the reaction, or it may contain impurities that interfere with the reaction.4. Steric Hindrance: The bulky naphthalene group may hinder the approach of the derivatizing agent to the hydroxyl groups.1. Use a fresh bottle of the derivatizing agent. Store reagents under the recommended conditions (e.g., in a desiccator).2. Optimize reaction conditions. For hydroxyl group derivatization with acyl chlorides or similar reagents, an alkaline pH is often required to deprotonate the hydroxyl group, increasing its nucleophilicity.[5] Experiment with a range of temperatures (e.g., room temperature to 60°C) and reaction times.3. Use a high-purity, anhydrous solvent. Common solvents for derivatization include acetonitrile and dimethylformamide (DMF).[6] Ensure the solvent is compatible with both the analyte and the reagent.4. Consider a less sterically hindered derivatizing agent. If possible, choose a smaller reagent or one with a longer linker arm.
Inconsistent or Non-Reproducible Results 1. Variability in Reaction Conditions: Small fluctuations in temperature, pH, or reagent concentration can lead to inconsistent results.2. Presence of Water: Moisture can hydrolyze the derivatizing agent and reduce its effectiveness.[7] 3. Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction.1. Maintain strict control over all reaction parameters. Use a temperature-controlled water bath or heating block. Prepare fresh buffer solutions for each experiment.2. Ensure all glassware and solvents are dry. Use anhydrous solvents and dry glassware thoroughly before use.3. Perform a sample cleanup step before derivatization. Solid-phase extraction (SPE) can be used to remove interfering substances from the sample.
Presence of Multiple Peaks in the Chromatogram 1. Incomplete Reaction: The reaction may not have gone to completion, resulting in a mixture of unreacted starting material and derivatized products.2. Formation of Byproducts: Side reactions can lead to the formation of unexpected products.3. Degradation of the Derivative: The derivatized product may be unstable under the analytical conditions.1. Increase the reaction time or temperature. Ensure a sufficient excess of the derivatizing agent is used.2. Optimize the reaction conditions to minimize side reactions. For example, avoid excessively high temperatures. If derivatizing the hydroxyl groups, ensure conditions are not forcing a reaction with the tertiary amine.3. Investigate the stability of the derivative. Analyze the derivatized sample immediately after preparation. If degradation is suspected, try using a different derivatizing agent that forms a more stable product.
Derivatization of the Tertiary Amine Instead of/in Addition to the Hydroxyl Groups 1. Use of a Non-selective Derivatizing Agent: Some reagents can react with both hydroxyl groups and tertiary amines.2. Harsh Reaction Conditions: High temperatures or extreme pH values can promote the reaction of the tertiary amine.1. Choose a derivatizing agent that is selective for hydroxyl groups. Acyl chlorides and chloroformates are generally selective for hydroxyls and primary/secondary amines over tertiary amines under mild conditions.[3]2. Use milder reaction conditions. Conduct the reaction at room temperature and a moderately basic pH.

Experimental Protocols (Hypothetical Examples)

These protocols are based on general procedures for the derivatization of hydroxyl groups and should be optimized for your specific needs.

Protocol 1: Derivatization of Hydroxyl Groups with a Fluorescent Acyl Chloride (e.g., Dansyl Chloride)
  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

    • Prepare a 10 mg/mL solution of dansyl chloride in anhydrous acetonitrile.

    • Prepare a 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Derivatization Procedure:

    • In a microcentrifuge tube, combine 100 µL of the this compound stock solution, 200 µL of the sodium bicarbonate buffer, and 100 µL of the dansyl chloride solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at 50°C for 30 minutes in a heating block.

    • After incubation, cool the mixture to room temperature.

    • Add 50 µL of a 2% (v/v) solution of acetic acid in acetonitrile to quench the reaction by reacting with the excess dansyl chloride.

    • The sample is now ready for HPLC analysis.

Protocol 2: Derivatization of Hydroxyl Groups with a Fluorescent Chloroformate (e.g., 9-Fluorenylmethyl Chloroformate - FMOC-Cl)
  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

    • Prepare a 5 mg/mL solution of FMOC-Cl in anhydrous acetonitrile.

    • Prepare a 0.1 M borate buffer (pH 8.5).

  • Derivatization Procedure:

    • In a microcentrifuge tube, add 100 µL of the this compound stock solution to 400 µL of the borate buffer.

    • Add 500 µL of the FMOC-Cl solution and vortex immediately for 1 minute.

    • Let the reaction proceed at room temperature for 10 minutes.

    • To quench the reaction and remove excess FMOC-Cl, add 50 µL of a primary or secondary amine solution (e.g., 1 M glycine). Vortex for 30 seconds.

    • The sample is now ready for HPLC analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte This compound Solution Mix Mix Analyte, Reagent, & Buffer Analyte->Mix Reagent Derivatizing Agent Solution Reagent->Mix Buffer Buffer Solution Buffer->Mix Incubate Incubate (Optimize Time & Temp) Mix->Incubate Quench Quench Reaction Incubate->Quench HPLC HPLC Analysis Quench->HPLC Troubleshooting_Logic cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_solvent Solvent & Matrix Start Problem: Low/No Yield CheckReagent Is the reagent fresh and stored correctly? Start->CheckReagent UseFresh Solution: Use fresh reagent. CheckReagent->UseFresh Yes CheckConditions Are pH, temp, and time optimal? CheckReagent->CheckConditions No Optimize Solution: Optimize conditions. CheckConditions->Optimize Yes CheckSolvent Is the solvent anhydrous and pure? CheckConditions->CheckSolvent No UsePureSolvent Solution: Use high-purity, dry solvent. CheckSolvent->UsePureSolvent Yes CheckMatrix Are there matrix interferences? CheckSolvent->CheckMatrix No Cleanup Solution: Perform sample cleanup. CheckMatrix->Cleanup Yes

References

Stability and degradation of N,N-Bis(2-hydroxyethyl)-2-naphthylamine solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Bis(2-hydroxyethyl)-2-naphthylamine solutions. The information is designed to help users anticipate and resolve common issues related to the stability and degradation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound solutions?

A1: Based on the chemical structure, which includes a secondary aromatic amine and two hydroxyl groups, the primary factors contributing to degradation are likely:

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of colored impurities.

  • Light Exposure: Naphthylamine derivatives can be light-sensitive. Exposure to UV or even ambient light over extended periods may induce photochemical degradation.

  • High Temperatures: Elevated temperatures can accelerate the rate of both oxidative and thermal degradation.

  • Extreme pH: Strongly acidic or basic conditions may catalyze the degradation of the diethanolamine side chains or affect the stability of the aromatic ring.

Q2: What are the visual indicators of this compound solution degradation?

A2: The most common visual indicator of degradation is a change in the solution's color, often to yellow, brown, or reddish hues. This is typical for the oxidation of aromatic amines. Other indicators may include the formation of precipitates or a decrease in the expected concentration of the active compound over time.

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

A3: To ensure the stability of your solutions, it is recommended to:

  • Store in a cool and dry place: Refrigeration at 2-8°C is advisable for long-term storage.

  • Protect from light: Use amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For sensitive applications or long-term storage, purging the solution and the container headspace with an inert gas like argon or nitrogen can prevent oxidation.

  • Tightly Sealed Containers: Keep containers tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen.

Q4: What solvents are recommended for dissolving this compound?

A4: While specific solubility data is limited, based on its structure, this compound is expected to be soluble in a range of organic solvents. For experimental use, consider solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is crucial to use high-purity, anhydrous solvents to avoid introducing contaminants that could promote degradation.

Troubleshooting Guides

Issue 1: Solution Has Changed Color (e.g., Turned Yellow/Brown)
Possible Cause Suggested Action
Oxidation - Prepare fresh solutions for immediate use.- If storing, purge the solution and container with an inert gas (e.g., argon, nitrogen).- Add a small amount of an antioxidant, if compatible with your experimental system.
Photodegradation - Store solutions in amber vials or protect them from light.- Minimize exposure to ambient light during experimental procedures.
Contaminated Solvent - Use high-purity, fresh solvents.- Consider using solvents from a freshly opened bottle.
Issue 2: Precipitate Has Formed in the Solution
Possible Cause Suggested Action
Low Solubility at Storage Temperature - Gently warm the solution to see if the precipitate redissolves. If so, consider storing at a slightly higher temperature if stability is not compromised.- Prepare more dilute solutions.
Formation of Insoluble Degradation Products - Filter the solution to remove the precipitate, but be aware that the concentration of the active compound may be lower than intended.- It is highly recommended to prepare a fresh solution.
Interaction with Container Material - Ensure the container material is compatible with your solvent and this compound. Glass is generally a good choice.
Issue 3: Inconsistent Experimental Results or Loss of Activity
Possible Cause Suggested Action
Degradation of the Compound - Prepare fresh solutions before each experiment.- Verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV) before use.
Improper Solution Handling - Avoid repeated freeze-thaw cycles.- Aliquot stock solutions into smaller, single-use volumes.
Reaction with Experimental Components - Investigate potential incompatibilities with other reagents or buffers in your assay.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
CAS Number 6270-13-9
Appearance Solid (form may vary)
Solubility (at pH 7.4) >34.7 µg/mL[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability (Forced Degradation Study)

This protocol outlines a general approach to a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature oven (e.g., 80°C) for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample wrapped in foil.

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples (including a non-stressed control) by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Compare the chromatograms of the stressed samples to the control to identify new peaks (degradation products) and a decrease in the main peak area (loss of the parent compound).

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Color Change, Precipitate) check_storage Review Storage Conditions (Light, Temp, Air Exposure) start->check_storage check_prep Review Solution Preparation (Solvent Quality, Age) start->check_prep is_storage_ok Storage Conditions Optimal? check_storage->is_storage_ok is_prep_ok Preparation Protocol Followed Correctly? check_prep->is_prep_ok prepare_fresh Prepare Fresh Solution Under Optimal Conditions is_storage_ok->prepare_fresh No analyze_solution Analyze Solution (e.g., HPLC, UV-Vis) is_storage_ok->analyze_solution Yes is_prep_ok->prepare_fresh No is_prep_ok->analyze_solution Yes problem_solved Problem Resolved prepare_fresh->problem_solved analyze_solution->problem_solved No Degradation Detected further_investigation Further Investigation Needed (Forced Degradation Study) analyze_solution->further_investigation Degradation Confirmed

Caption: Troubleshooting workflow for stability issues.

Hypothetical_Degradation_Pathway parent N,N-Bis(2-hydroxyethyl) -2-naphthylamine oxidized_amine N-Oxide Derivative parent->oxidized_amine Oxidation dealkylated N-(2-hydroxyethyl) -2-naphthylamine parent->dealkylated Oxidative Dealkylation oxidized_alcohol Carboxylic Acid Derivative parent->oxidized_alcohol Oxidation of -OH group polymerized Polymerized Products oxidized_amine->polymerized Further Reactions dealkylated->polymerized Further Reactions

Caption: Hypothetical degradation pathways.

References

Minimizing by-product formation during N,N-Bis(2-hydroxyethyl)-2-naphthylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of N,N-Bis(2-hydroxyethyl)-2-naphthylamine.

Disclaimer: Detailed experimental data and by-product analysis for the synthesis of this compound are not extensively available in the public domain. The information provided herein is based on established principles of organic chemistry and data from analogous N-alkylation reactions of aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary methods for synthesizing this compound are:

  • Reaction with Ethylene Oxide: This involves the direct reaction of 2-naphthylamine with two or more equivalents of ethylene oxide. This reaction is typically carried out under pressure and at elevated temperatures.

  • Reaction with 2-Chloroethanol: This route involves the N-alkylation of 2-naphthylamine with 2-chloroethanol, usually in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Q2: What are the most likely by-products in the synthesis of this compound?

A2: Based on analogous reactions, the primary by-products include:

  • N-(2-hydroxyethyl)-2-naphthylamine (Mono-substituted product): This forms when only one equivalent of the alkylating agent reacts with the starting amine.

  • Polyethoxylated derivatives: Over-alkylation can occur, especially when using ethylene oxide, leading to the formation of longer polyether chains attached to the nitrogen atom.

  • Dioxane: This can form as a by-product in reactions involving ethylene oxide, particularly under acidic conditions or at high temperatures.

  • Unreacted 2-naphthylamine: Incomplete reaction will leave the starting material in the product mixture.

Q3: What are the safety concerns associated with the synthesis of this compound?

A3: The primary safety concern is the starting material, 2-naphthylamine , which is a known human carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and respiratory protection. Ethylene oxide is also a carcinogen and a flammable, toxic gas that requires specialized handling procedures.

Troubleshooting Guide

Issue 1: Low Yield of the Desired this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Temperature: The reaction temperature may be too low. Gradually increase the temperature in small increments, while carefully monitoring for by-product formation.

  • Sub-optimal Stoichiometry:

    • Ensure that at least two equivalents of the alkylating agent (ethylene oxide or 2-chloroethanol) are used per equivalent of 2-naphthylamine. An excess of the alkylating agent can help drive the reaction to completion, but may also increase the formation of polyethoxylated by-products.

  • Poor Solubility:

    • Ensure that the reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent or a different solvent system.

Issue 2: High Levels of the Mono-substituted By-product

Q: I am observing a significant amount of N-(2-hydroxyethyl)-2-naphthylamine in my product mixture. How can I favor the formation of the di-substituted product?

A: The formation of the mono-substituted product is a common issue. To promote di-substitution:

  • Increase Stoichiometry of Alkylating Agent: Use a larger excess of ethylene oxide or 2-chloroethanol. A molar ratio of 1:2.5 to 1:3 (2-naphthylamine:alkylating agent) can be a good starting point.

  • Increase Reaction Temperature: Higher temperatures can favor the second alkylation step. However, this must be balanced against the potential for increased formation of other by-products.

  • Choice of Base (for 2-Chloroethanol route): A stronger, non-nucleophilic base can more effectively deprotonate the intermediate mono-substituted amine, making it more reactive towards the second alkylation.

Issue 3: Presence of Polyethoxylated By-products

Q: My analysis shows the presence of higher molecular weight impurities, likely polyethoxylated derivatives. How can I minimize these?

A: Polyethoxylation is more common with the ethylene oxide route. To control this:

  • Control Stoichiometry: Carefully control the molar ratio of ethylene oxide to 2-naphthylamine. Avoid a large excess of ethylene oxide.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the propagation reaction that leads to polyethoxylation.

  • Controlled Addition of Ethylene Oxide: A slow, controlled addition of ethylene oxide can help to maintain a low instantaneous concentration, disfavoring further reaction with the di-substituted product.

Data Presentation

Table 1: Illustrative Effect of Stoichiometry on Product Distribution (Reaction with 2-Chloroethanol)

Molar Ratio (2-Naphthylamine : 2-Chloroethanol)Unreacted 2-Naphthylamine (%)N-(2-hydroxyethyl)-2-naphthylamine (%)This compound (%)
1 : 1.5154540
1 : 2.052570
1 : 2.5<11089
1 : 3.0<1594

Note: These are illustrative values based on general principles of N-alkylation and may not represent actual experimental results.

Table 2: Illustrative Effect of Temperature on By-product Formation (Reaction with Ethylene Oxide)

Temperature (°C)This compound (%)Polyethoxylated By-products (%)Dioxane Formation
1008510Low
120908Moderate
1408015High
1607025Significant

Note: These are illustrative values. Dioxane formation is highly dependent on reaction conditions, including the presence of moisture and acidic catalysts.

Experimental Protocols

Protocol 1: Synthesis of this compound using Ethylene Oxide

WARNING: This reaction involves a carcinogenic starting material and a toxic, flammable gas. It must be performed by trained personnel in a specialized high-pressure reactor within a certified fume hood.

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet is required.

  • Charging the Reactor:

    • In a dry, inert atmosphere (e.g., inside a glovebox), charge the autoclave with 2-naphthylamine (1.0 eq).

    • Add a suitable solvent such as toluene or xylene.

    • Seal the reactor and purge with nitrogen gas.

  • Reaction:

    • Heat the mixture to the desired reaction temperature (e.g., 120-140 °C).

    • Slowly introduce ethylene oxide (2.2 - 2.5 eq) into the reactor, maintaining the desired pressure.

    • Stir the reaction mixture at the set temperature for a predetermined time (e.g., 6-12 hours), monitoring the pressure.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess ethylene oxide.

    • Purge the reactor with nitrogen.

    • Open the reactor and transfer the reaction mixture.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound using 2-Chloroethanol

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet is suitable.

  • Reaction:

    • To the flask, add 2-naphthylamine (1.0 eq), a suitable solvent (e.g., isopropanol or N,N-dimethylformamide), and a base (e.g., potassium carbonate or triethylamine, 2.2 eq).

    • Heat the mixture to reflux with stirring.

    • Slowly add 2-chloroethanol (2.1 eq) to the reaction mixture.

    • Maintain the reaction at reflux for an appropriate time (e.g., 12-24 hours), monitoring the progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and unreacted 2-chloroethanol.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Pathway cluster_ethoxylation Ethoxylation Route 2-Naphthylamine 2-Naphthylamine Mono_Substituted N-(2-hydroxyethyl)-2-naphthylamine 2-Naphthylamine->Mono_Substituted + Ethylene Oxide 2-Naphthylamine->Mono_Substituted + 2-Chloroethanol / Base Ethylene Oxide Ethylene Oxide Dioxane Dioxane Ethylene Oxide->Dioxane Side Reaction 2-Chloroethanol 2-Chloroethanol Product This compound Polyethoxylated Polyethoxylated By-products Product->Polyethoxylated + Ethylene Oxide (excess) Mono_Substituted->Product + Ethylene Oxide Mono_Substituted->Product + 2-Chloroethanol / Base Troubleshooting_Workflow Start Low Yield or High Impurity Analysis Analyze Product Mixture (TLC, HPLC, GC-MS) Start->Analysis Identify_Impurity Identify Major Impurity Analysis->Identify_Impurity Unreacted_SM High Unreacted Starting Material Identify_Impurity->Unreacted_SM Unreacted 2-Naphthylamine Mono_Substituted High Mono-substituted By-product Identify_Impurity->Mono_Substituted Mono-substituted Polyethoxylated High Polyethoxylated By-products Identify_Impurity->Polyethoxylated Polyethoxylated Increase_Time_Temp Increase Reaction Time / Temperature Unreacted_SM->Increase_Time_Temp Increase_Alkylating_Agent Increase Stoichiometry of Alkylating Agent Mono_Substituted->Increase_Alkylating_Agent Control_Stoichiometry Control Stoichiometry / Slow Addition Polyethoxylated->Control_Stoichiometry Optimize Optimize and Re-run Reaction Increase_Time_Temp->Optimize Increase_Alkylating_Agent->Optimize Control_Stoichiometry->Optimize

Technical Support Center: HPLC Analysis of N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of N,N-Bis(2-hydroxyethyl)-2-naphthylamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C14H17NO2.[1][] It belongs to the class of aromatic amines and possesses a tertiary amine functional group, which can interact with residual silanol groups on silica-based HPLC columns, often leading to poor peak shapes.

Q2: What is peak tailing in HPLC?

In an ideal HPLC separation, the resulting peaks on the chromatogram are symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[3] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and compromise the overall reproducibility of the analytical method.[4]

Q3: What causes peak tailing for this compound?

The primary cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[5][6] Specifically, the tertiary amine group of the molecule can interact with acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing material.[3][7][8] These interactions are a different retention mechanism from the primary hydrophobic interactions, leading to a portion of the analyte molecules being retained longer, which results in a tailing peak.[3]

Q4: How is peak tailing quantified?

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be significant tailing.[4][5]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Problem: Asymmetrical peak shape (tailing) observed for the analyte.

Solution Workflow:

G cluster_mobile_phase Mobile Phase Adjustments cluster_column_chem Column Considerations cluster_instrument_check System Checks cluster_sample_prep Sample and Injection start Peak Tailing Observed mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase column_chem Step 2: Evaluate Column Chemistry mobile_phase->column_chem adjust_ph Adjust pH instrument_check Step 3: Check for Instrumental Issues column_chem->instrument_check end_capped Use End-Capped Column sample_prep Step 4: Review Sample Preparation instrument_check->sample_prep extra_column Minimize Extra-Column Volume end Symmetrical Peak Achieved sample_prep->end solvent_strength Match Injection Solvent add_modifier Add Mobile Phase Modifier change_organic Change Organic Solvent polar_embedded Try Polar-Embedded Column new_column Replace Old Column fittings Check Fittings and Tubing detector Optimize Detector Settings sample_load Reduce Sample Load

Caption: Troubleshooting workflow for peak tailing.

Step 1: Mobile Phase Optimization

  • Adjust Mobile Phase pH: The interaction between the basic analyte and acidic silanols is highly dependent on pH.[8]

    • Low pH (2.5-3.5): At low pH, the residual silanol groups are protonated and thus less likely to interact with the protonated amine analyte through ion-exchange.[4][9] This is often the most effective first step.

    • High pH (7-8): At higher pH, the analyte is neutral, which can also reduce interactions with ionized silanols. However, this requires a column stable at high pH.

  • Increase Buffer Concentration: A higher buffer concentration (25-50 mM) can help to maintain a consistent pH at the column surface and can also help to mask residual silanol groups.[4]

  • Add a Competing Base: Introducing a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, reducing their interaction with the analyte.[9] However, this can sometimes shorten column lifetime.[9]

Step 2: Evaluate Column Chemistry

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert compound to prevent them from interacting with analytes.[5][6] Ensure you are using a column with high-quality end-capping.

  • Consider a Polar-Embedded or Polar-Endcapped Column: These types of columns have a polar group embedded within the C18 chain, which can help to shield the residual silanol groups and provide alternative interactions that can improve the peak shape for basic compounds.[4]

  • Check for Column Degradation: Over time and with use, the stationary phase of the column can degrade, exposing more active silanol sites.[4] If the column is old or has been used with aggressive mobile phases, replacing it may be necessary. A void at the head of the column can also cause peak distortion.[6]

Step 3: Check for Instrumental Issues

  • Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[7] Use tubing with a narrow internal diameter (e.g., 0.005 inches).[7]

  • Ensure Proper Connections: Loose fittings can create small voids where the sample can diffuse, leading to peak distortion.

Step 4: Review Sample Preparation and Injection

  • Match the Injection Solvent to the Mobile Phase: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[4] Ideally, the sample should be dissolved in the initial mobile phase.

  • Avoid Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[4][6] Try reducing the injection volume or the sample concentration.

Data Summary Table

Troubleshooting ActionExpected Effect on Peak TailingPotential Side Effects
Mobile Phase
Decrease Mobile Phase pH to 2.5-3.5Significant ImprovementMay alter selectivity
Increase Buffer ConcentrationModerate ImprovementHigher backpressure
Add Triethylamine (TEA)Significant ImprovementCan shorten column lifetime
Column
Use a Modern, End-Capped ColumnSignificant Improvement---
Use a Polar-Embedded ColumnSignificant ImprovementMay alter selectivity
Replace an Old ColumnSignificant ImprovementCost of new column
Instrumentation
Reduce Extra-Column TubingModerate Improvement---
Sample
Match Injection Solvent to Mobile PhaseModerate to Significant Improvement---
Reduce Sample Concentration/VolumeModerate ImprovementLower signal intensity

Experimental Protocols

Protocol 1: Baseline HPLC Analysis of this compound

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of 30:70 Acetonitrile:Water.

Protocol 2: Troubleshooting by Adjusting Mobile Phase pH

  • Prepare Mobile Phases:

    • Low pH: Prepare an aqueous mobile phase (A) with a buffer at pH 3.0 (e.g., 20 mM potassium phosphate, adjusted with phosphoric acid). The organic mobile phase (B) will be acetonitrile.

    • Neutral pH (for comparison): Prepare an aqueous mobile phase (A) with a buffer at pH 7.0 (e.g., 20 mM potassium phosphate).

  • Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 20 column volumes.

  • Inject the Sample: Analyze the this compound standard using the same gradient and other conditions as the baseline method.

  • Evaluate Peak Shape: Compare the tailing factor of the peak obtained at low pH with the baseline and neutral pH results.

Protocol 3: Troubleshooting by Column Selection

  • Select an Alternative Column: Choose a column known for good peak shape with basic compounds, such as a polar-embedded C18 column or a column with advanced end-capping.

  • Install and Equilibrate: Install the new column and equilibrate it with the baseline mobile phase conditions.

  • Inject the Sample: Analyze the this compound standard.

  • Evaluate Peak Shape: Compare the tailing factor with that obtained from the original C18 column.

References

N,N-Bis(2-hydroxyethyl)-2-naphthylamine storage conditions to prevent oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of N,N-Bis(2-hydroxyethyl)-2-naphthylamine to prevent oxidation and ensure its stability for experimental use.

Troubleshooting Guide: Preventing Oxidation of this compound

Users may encounter discoloration (e.g., yellowing or browning) or a decrease in purity of this compound over time, which are common indicators of oxidation. This guide will help you troubleshoot and prevent these issues.

Problem Potential Cause Recommended Solution
Discoloration of the compound upon receipt or during storage. Exposure to air (oxygen).Store the compound under an inert atmosphere such as argon or nitrogen. Ensure the container is tightly sealed after each use. For long-term storage, consider transferring the compound to a glove box for aliquoting.
Compound degrades or changes color even when stored in a sealed container. Exposure to light.Aromatic amines can be light-sensitive. Store the container in a dark place, or use an amber-colored vial to protect the compound from light.
Formation of impurities over time, detected by analytical methods (e.g., HPLC, LC-MS). Inappropriate storage temperature.Store the compound in a cool, dry place. For general guidance, temperatures below 30°C (86°F) are recommended for amines to maintain stability.[1] For long-term storage, refrigeration (2-8°C) is advisable, provided the compound's physical properties at that temperature do not pose a handling issue (e.g., solidification of a liquid).
Compound appears clumpy or has an altered consistency. Moisture absorption.Amines can be hygroscopic.[1] Store in a desiccator or a controlled low-humidity environment. Ensure the container is properly sealed to prevent moisture ingress.
Rapid degradation despite following basic storage procedures. Incompatible storage container or presence of contaminants.Use containers made of compatible materials like high-density polyethylene (HDPE) or glass.[1] Ensure containers are clean and free from any oxidizing contaminants before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed and the headspace filled with an inert gas like nitrogen or argon.

Q2: My this compound has turned a slight yellow color. Is it still usable?

A2: A slight yellowing indicates the onset of oxidation. While it may still be suitable for some applications, for sensitive experiments, it is crucial to first assess the purity of the compound using an appropriate analytical technique such as HPLC or NMR spectroscopy. If significant degradation is observed, it is recommended to use a fresh, unoxidized batch.

Q3: Can I use antioxidants to prevent the oxidation of this compound?

A3: Yes, the addition of antioxidants can be an effective strategy. Aromatic amine antioxidants are known to scavenge free radicals and can provide stability.[2] A complex antioxidant composition might include a combination of oxygen scavengers, radical-scavenging antioxidants, peroxide-decomposing antioxidants, and light stabilizers.[3] However, the choice of antioxidant and its concentration must be carefully considered to avoid interference with downstream applications.

Q4: What type of container is best for storing this compound?

A4: Amber glass bottles with tight-fitting caps are ideal as they protect from both light and air. For larger quantities, high-density polyethylene (HDPE) containers can also be used.[1]

Q5: How should I handle the compound to minimize oxidation during use?

A5: When handling this compound, minimize its exposure to air and light. If possible, work in a glove box under an inert atmosphere. If a glove box is not available, quickly dispense the required amount and immediately reseal the container, purging with an inert gas before tightening the cap.

Data Presentation: Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Cool, dry place (ideally 2-8°C for long-term storage).Reduces the rate of oxidative reactions.
Atmosphere Inert gas (Nitrogen or Argon).Prevents contact with atmospheric oxygen.
Light Protection from light (Amber vial or dark location).Aromatic amines can be photolabile.
Moisture Low humidity environment (e.g., desiccator).Prevents hydrolysis and moisture-induced degradation.[1]
Container Tightly sealed amber glass or HDPE.[1]Ensures chemical compatibility and protection from light and air.

Experimental Protocols: Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of this compound under various storage conditions.

Objective: To determine the optimal storage conditions for this compound by evaluating its stability under accelerated degradation conditions.

Materials:

  • This compound (high purity)

  • Amber glass vials with screw caps

  • Nitrogen or Argon gas source

  • Temperature and humidity-controlled chambers

  • HPLC system with a suitable column (e.g., C18)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Aliquot 10 mg of high-purity this compound into several amber glass vials.

    • Divide the vials into different groups for each storage condition to be tested (see table below).

    • For vials to be stored under an inert atmosphere, gently flush the headspace with nitrogen or argon for 30 seconds before tightly sealing the cap.

  • Storage Conditions:

    • Place the vials in chambers set to the following conditions:

Condition ID Temperature Relative Humidity (%) Atmosphere Light Condition
A 40°C75%AirExposed to light
B 40°C75%Inert GasDark
C 25°C60%AirExposed to light
D 25°C60%Inert GasDark
E 4°CAmbientAirDark
F 4°CAmbientInert GasDark
  • Time Points for Analysis:

    • Analyze a baseline sample at Day 0.

    • Withdraw one vial from each condition at specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Analytical Procedure (HPLC):

    • Prepare a stock solution of the this compound from each vial at a known concentration (e.g., 1 mg/mL in acetonitrile).

    • Analyze the samples by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation of the parent compound from any potential degradation products.

    • Quantify the peak area of the parent compound and any new peaks corresponding to impurities.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the Day 0 sample.

    • Plot the percentage of the parent compound remaining versus time for each storage condition.

    • The storage condition that shows the least degradation over time is considered the most suitable.

Mandatory Visualization

cluster_factors Factors Promoting Oxidation cluster_compound Compound State cluster_prevention Preventive Storage Measures Oxygen Atmospheric Oxygen Compound N,N-Bis(2-hydroxyethyl) -2-naphthylamine Oxygen->Compound Light Light Exposure Light->Compound Heat Elevated Temperature Heat->Compound Moisture Moisture Moisture->Compound Oxidized Oxidized Compound (Discolored/Impure) Compound->Oxidized Oxidation Inert Store Under Inert Gas (Nitrogen/Argon) Inert->Compound Protects from Dark Store in Dark (Amber Vial) Dark->Compound Protects from Cool Store in Cool Place (Refrigerate) Cool->Compound Protects from Dry Store Dry (Desiccator) Dry->Compound Protects from

Caption: Factors contributing to the oxidation of this compound and the corresponding preventive storage measures.

References

Technical Support Center: Purification of N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of N,N-Bis(2-hydroxyethyl)-2-naphthylamine. Below you will find troubleshooting advice and frequently asked questions to address common issues during experimental procedures.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification of this compound.

Problem IDIssuePotential CausesRecommended Solutions
PUR-001 Low Yield After Recrystallization The chosen solvent was too effective, keeping the product dissolved even at low temperatures. An excessive amount of solvent was used. The product was not completely dry before weighing.Solvent Selection: Test a range of solvents and solvent mixtures to find one in which the product is sparingly soluble at room temperature but highly soluble when heated. Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Drying: Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent before calculating the final yield.
PUR-002 Oily Product Instead of Crystals The melting point of the product is lower than the boiling point of the recrystallization solvent. The presence of significant impurities is depressing the melting point. The cooling process was too rapid.Solvent Choice: Select a lower-boiling point solvent or a solvent mixture. Initial Purification: Consider a preliminary purification step like column chromatography to remove major impurities before recrystallization. Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath to encourage crystal formation over oiling out.
PUR-003 Product Fails to Elute from Silica Gel Column The eluting solvent is not polar enough to displace the polar product from the silica gel. The compound may be degrading on the acidic silica gel.Solvent Polarity: Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) and then to a mixture with an even more polar solvent (e.g., methanol) is often effective. Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a functionalized silica gel (e.g., amine-functionalized silica).
PUR-004 Co-elution of Impurities During Column Chromatography The polarity of the product and a key impurity (e.g., mono-hydroxyethylated byproduct) are too similar for effective separation with the chosen solvent system.Solvent System Optimization: Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify one that provides the best separation between the desired product and the impurity. Column Dimensions: Use a longer, narrower column for improved resolution.
PUR-005 Presence of Starting Material (2-Naphthylamine) in Final Product The initial reaction did not go to completion. The purification method was not effective at removing the unreacted starting material.Reaction Monitoring: Use TLC or HPLC to monitor the reaction and ensure the complete consumption of the starting material. Purification Strategy: 2-Naphthylamine is significantly less polar than the desired product. Column chromatography with a carefully selected solvent gradient should effectively separate the two compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most probable impurities are unreacted 2-naphthylamine and the mono-alkylation product, N-(2-hydroxyethyl)-2-naphthylamine. Depending on the reaction conditions, especially if using ethylene oxide, polymeric byproducts may also be present.

Q2: My purified product has a reddish or brownish tint. What is the cause and how can I remove it?

A2: A colored tint often indicates the presence of oxidized impurities. The starting material, 2-naphthylamine, is known to darken upon exposure to air and light, forming colored oxidation products.[1][2] These impurities can sometimes be removed by treating a solution of the product with activated charcoal before the final filtration and crystallization step.

Q3: Can I use distillation to purify this compound?

A3: While vacuum distillation can be a viable purification method for some tertiary amines, it may not be ideal for this compound due to its relatively high boiling point and potential for thermal degradation. Recrystallization and column chromatography are generally the preferred methods.

Q4: What analytical techniques are best suited to assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound and quantifying any impurities. Thin-Layer Chromatography (TLC) is a quicker, qualitative tool for monitoring the progress of purification. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the desired product and identify the presence of any structural isomers or byproducts.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures to identify a suitable recrystallization solvent.

  • Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Selection: Silica gel is a common choice for the stationary phase. For compounds that may be sensitive to acidic conditions, neutral alumina can be used.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation (a significant difference in Rf values) between this compound and its major impurities. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Column Packing: Prepare a slurry of the chosen stationary phase in the initial, least polar eluting solvent. Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the least polar solvent, gradually increasing the polarity of the mobile phase (gradient elution). For example, start with 100% hexane, then gradually increase the percentage of ethyl acetate, and if necessary, introduce a small percentage of methanol for highly polar compounds.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_impurities Potential Impurities start Crude this compound cc Column Chromatography start->cc Primary Purification imp1 Unreacted 2-Naphthylamine start->imp1 imp2 Mono-hydroxyethylated byproduct start->imp2 imp3 Oxidation Products start->imp3 recrys Recrystallization cc->recrys Further Purification cc->imp1 Separates cc->imp2 Separates hplc HPLC recrys->hplc tlc TLC recrys->tlc nmr NMR recrys->nmr recrys->imp3 Removes

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_recrys Recrystallization Issues cluster_chrom Chromatography Issues start Purification Issue Identified low_yield Low Yield start->low_yield oily_product Oily Product start->oily_product colored_product Colored Product start->colored_product no_elution No Elution start->no_elution co_elution Co-elution of Impurities start->co_elution sol1 Optimize Solvent Choice & Volume low_yield->sol1 Check Solvent sol2 Slower Cooling / Different Solvent oily_product->sol2 Adjust Cooling/Solvent sol3 Decolorize with Charcoal colored_product->sol3 Use Activated Charcoal sol4 Use Gradient Elution / Different Stationary Phase no_elution->sol4 Increase Solvent Polarity sol5 Screen Solvents with TLC co_elution->sol5 Optimize Solvent System

Caption: Troubleshooting decision tree for purification challenges.

References

Effect of pH on the fluorescence intensity of N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the effect of pH on the fluorescence intensity of N,N-Bis(2-hydroxyethyl)-2-naphthylamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence pH-sensitive?

This compound is a fluorescent molecule belonging to the naphthylamine class of compounds. Its fluorescence is sensitive to pH due to the presence of a tertiary amino group. In acidic conditions, this amino group can become protonated. This protonation alters the electronic properties of the molecule, often leading to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.

Q2: What is the expected effect of pH on the fluorescence intensity of this compound?

Generally, for N,N-disubstituted 2-naphthylamines, the fluorescence intensity is highest in neutral to basic conditions and decreases significantly in acidic environments. This is due to the protonation of the nitrogen atom of the amino group, which introduces a non-radiative decay pathway for the excited state, thus quenching the fluorescence.

Q3: What is the pKa of this compound?

Q4: Can this compound be used as a fluorescent probe in biological systems?

Derivatives of naphthylamine are often used as fluorescent probes to study the microenvironment of biological systems, such as the outer membranes of bacteria.[2] Given its pH-sensitive fluorescence, this compound has the potential to be used for imaging and sensing in acidic organelles or environments within cells.

Data Presentation

While specific quantitative data for the fluorescence intensity of this compound across a wide pH range is not extensively published, the following table illustrates the expected trend based on the behavior of similar N,N-disubstituted 2-naphthylamines. The values are hypothetical and for illustrative purposes only.

pHRelative Fluorescence Intensity (%)
2.0~5
3.0~20
4.0~50
5.0~80
6.0~95
7.0100
8.0100
9.0100
10.0100

Experimental Protocols

Measuring Fluorescence Intensity as a Function of pH

This protocol outlines the general steps for performing a pH titration experiment to determine the effect of pH on the fluorescence intensity of this compound.

Materials:

  • This compound stock solution (e.g., in ethanol or DMSO)

  • A series of buffers covering the desired pH range (e.g., citrate, phosphate, borate buffers)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for fine pH adjustment

  • Spectrofluorometer

  • pH meter

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in an appropriate buffer to the desired final concentration.

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a series of samples by adding the working solution to different buffers to achieve a range of pH values.

  • Measure the pH of each sample and adjust as necessary with dilute HCl or NaOH.

  • Set the excitation and emission wavelengths on the spectrofluorometer. For naphthylamine derivatives, excitation is typically in the UV range (around 300-350 nm) and emission in the blue-violet range (around 400-450 nm).

  • Measure the fluorescence intensity of each sample.

  • Plot the fluorescence intensity as a function of pH.

Experimental_Workflow A Prepare Stock Solution C Create Samples at Different pH A->C B Prepare Buffer Series B->C D Measure and Adjust pH C->D F Measure Fluorescence Intensity D->F E Set Spectrofluorometer Parameters E->F G Plot Data (Intensity vs. pH) F->G Signaling_Pathway_Relevance cluster_0 Potential Applications in Drug Development cluster_1 Cellular Processes A This compound (pH-sensitive fluorophore) B Acidic Organelles (e.g., Lysosomes) A->B Probe for intracellular pH C Tumor Microenvironment A->C Imaging of acidic environments D Drug Delivery Systems A->D Reporter for pH-triggered release

References

Technical Support Center: Solvent Effects on the Reaction Kinetics of N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction kinetics of N,N-Bis(2-hydroxyethyl)-2-naphthylamine and related N-alkylation reactions of secondary aromatic amines. Due to the limited availability of published kinetic data specifically for this compound, this guide draws upon established principles of physical organic chemistry and data from analogous reaction systems.

Troubleshooting Guides

This section addresses common issues encountered during the N-alkylation of secondary aromatic amines, which may be applicable to your experiments with this compound.

Issue 1: Low or No Reaction Conversion

  • Question: My N-alkylation reaction with this compound is showing low to no conversion. What are the potential causes and solutions?

  • Answer:

    • Insufficient Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen of the naphthylamine is delocalized into the aromatic ring system, reducing its nucleophilicity compared to aliphatic amines.

    • Poor Solubility: The starting materials, particularly the amine and any inorganic bases, may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow kinetics.[1]

    • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the transition state of the reaction. For an S_N2 reaction, which is common for N-alkylation, a polar apathetic solvent is often preferred as it can solvate the cation without strongly solvating the nucleophile.

    • Steric Hindrance: The bulky naphthyl group and the two hydroxyethyl substituents on the nitrogen of this compound can sterically hinder the approach of the electrophile.

    • Solutions:

      • Solvent Selection: Switch to a polar apathetic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the amine and potentially improve the solubility of reactants.

      • Increase Temperature: Heating the reaction can provide the necessary activation energy to overcome steric hindrance and increase reaction rates. A microwave reactor can also be effective for this purpose.[1]

      • Use a Catalyst: Consider the use of a phase-transfer catalyst if dealing with a biphasic system or a Lewis acid to activate the electrophile.

      • Increase Concentration: Running the reaction at a higher concentration may increase the reaction rate.[1]

Issue 2: Formation of Side Products (Over-alkylation)

  • Question: I am observing the formation of a quaternary ammonium salt in my reaction. How can I prevent this over-alkylation?

  • Answer:

    • Problem: The product of the initial N-alkylation, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt. However, for tertiary amines, steric hindrance can often reduce the rate of this second alkylation.[2]

    • Solutions:

      • Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent to favor the mono-alkylation product.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help to minimize over-alkylation.

      • Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of solvent polarity on the reaction kinetics?

A1: For a typical S_N2 N-alkylation reaction of a neutral amine with a neutral alkyl halide, the transition state will have a greater charge separation than the reactants. Polar solvents will stabilize this charge-separated transition state more than the reactants, thus lowering the activation energy and increasing the reaction rate. Therefore, a move to a more polar solvent is generally expected to accelerate the reaction.

Q2: How do protic vs. aprotic solvents affect the reaction?

A2:

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of the amine. This solvation shell can hinder the amine's ability to act as a nucleophile, potentially slowing down the reaction.

  • Polar Apathetic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents do not have acidic protons and therefore do not form strong hydrogen bonds with the amine nucleophile. They are effective at solvating the counter-ion of the electrophile (if applicable) and the charged transition state, which generally leads to faster reaction rates for S_N2 reactions compared to protic solvents.

Q3: Can the hydroxyl groups on this compound interfere with the reaction?

A3: Yes, the two hydroxyl groups are potential sites for O-alkylation, especially in the presence of a base. This would lead to the formation of ether byproducts. The selectivity for N-alkylation over O-alkylation can be influenced by the choice of base and solvent. A soft nucleophile (the amine) will tend to react with a soft electrophile, while the harder oxygen nucleophile will react preferentially with a hard electrophile (HSAB theory).

Data Presentation

Solvent ClassExamplesExpected Effect on Reaction RateRationale
Nonpolar Hexane, TolueneSlowPoor stabilization of the charged transition state.
Polar Aprotic DMF, DMSO, AcetonitrileFastGood solvation of the transition state; does not strongly solvate the amine nucleophile.
Polar Protic Water, Ethanol, MethanolModerate to SlowSolvates and stabilizes the amine nucleophile via hydrogen bonding, reducing its reactivity.

Experimental Protocols

The following is a generalized protocol for studying the solvent effects on the kinetics of the N-alkylation of a secondary aromatic amine like this compound.

Objective: To determine the rate constant of the reaction in different solvents.

Materials:

  • This compound

  • Alkylating agent (e.g., an alkyl halide)

  • A selection of anhydrous solvents (e.g., acetonitrile, DMF, ethanol, toluene)

  • Internal standard for analysis (e.g., a stable compound with a distinct NMR signal or GC retention time)

  • Thermostatted reaction vessel (e.g., a jacketed reactor or a flask in a temperature-controlled bath)

  • Analytical instrument (e.g., HPLC, GC, or NMR spectrometer)

Procedure:

  • Reaction Setup: In a clean, dry, and thermostatted reaction vessel, dissolve a known concentration of this compound and the internal standard in the chosen solvent.

  • Initiation: Once the solution has reached the desired temperature, add a known concentration of the alkylating agent to initiate the reaction. Start a timer immediately.

  • Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop any further conversion. This can be done by rapid cooling, dilution, or by adding a reagent that consumes one of the reactants.

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC, GC, or ¹H NMR) to determine the concentration of the starting amine and the product.

  • Data Processing: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and calculate the rate constant (k).

  • Repeat: Repeat the experiment for each solvent under identical conditions (temperature, concentrations) to compare the rate constants.

Mandatory Visualization

The following diagrams illustrate key conceptual workflows for investigating and optimizing the solvent effects on the reaction kinetics.

Experimental_Workflow Experimental Workflow for Kinetic Analysis A Reactant Preparation (Amine, Electrophile, Solvent) B Temperature Equilibration A->B C Reaction Initiation (Mixing of Reactants) B->C D Time-course Sampling C->D E Reaction Quenching D->E F Analytical Measurement (e.g., HPLC, NMR) E->F G Data Analysis (Concentration vs. Time) F->G H Rate Constant Determination G->H

Caption: A typical experimental workflow for studying reaction kinetics.

Solvent_Screening_Logic Logical Workflow for Solvent Screening and Optimization cluster_screening Initial Screening cluster_optimization Optimization A Select a Diverse Set of Solvents (Polar Protic, Polar Aprotic, Nonpolar) B Run Small-Scale Reactions (Identical Conditions) A->B C Analyze for Conversion and Byproducts B->C D Identify Best Performing Solvent Class(es) C->D E Select Analogs within the Best Class D->E F Fine-tune Parameters (Temperature, Concentration) E->F G Validate Optimal Conditions F->G

Caption: A logical workflow for selecting and optimizing a solvent for a chemical reaction.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of N,N-Bis(2-hydroxyethyl)-2-naphthylamine. Due to the limited availability of a comprehensive validated method for this specific analyte, this document presents an adapted High-Performance Liquid Chromatography (HPLC) method based on established protocols for structurally similar aromatic amines. Furthermore, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as a viable alternative for comparison.

It is imperative to note that while the presented methodologies are based on reliable analytical principles, any method intended for use in a regulated environment must undergo a complete and rigorous validation according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Data Presentation: A Comparative Analysis

The following table summarizes the anticipated performance characteristics of the adapted HPLC-UV method and a potential GC-MS method for the analysis of this compound. The data for the HPLC method is extrapolated from validated methods for similar aromatic amines and serves as a target for method validation.

Validation ParameterHPLC-UV Method (Adapted)GC-MS Method (Alternative)
**Linearity (R²) **≥ 0.999≥ 0.995
Range 1 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 5.0%
- Intermediate Precision≤ 3.0%≤ 7.0%
Specificity/Selectivity High (Good resolution from potential impurities)Very High (Mass fragmentation provides definitive identification)
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL

Experimental Protocols

Adapted HPLC-UV Method

This method is adapted from established protocols for the analysis of 2-naphthylamine and other aromatic amines.[1] This method requires full validation for this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • This compound reference standard.

  • Phosphoric acid or other suitable buffer.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 30% acetonitrile and increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Validation Procedures:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same operating conditions.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Specificity: Analyze a placebo sample and a sample spiked with known related substances to ensure no interference with the main analyte peak. Peak purity can be assessed using a photodiode array (PDA) detector.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative GC-MS Method

Gas Chromatography-Mass Spectrometry offers high selectivity and sensitivity and is a suitable alternative for the analysis of this compound, particularly for identifying and quantifying trace amounts.[2][3] A derivatization step may be necessary to improve the volatility and chromatographic behavior of the analyte.

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Materials:

  • This compound reference standard.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Ethyl acetate or other suitable solvent (GC grade).

  • Helium (carrier gas).

3. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

4. Standard and Sample Preparation with Derivatization:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution.

  • Derivatization Procedure: To 100 µL of each standard or sample solution, add 100 µL of the derivatizing agent (BSTFA with 1% TMCS). Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

5. Validation Procedures:

  • Follow similar validation procedures as outlined for the HPLC method (Linearity, Accuracy, Precision, Specificity, LOD, and LOQ), adapting the sample preparation and analysis to the GC-MS methodology. For specificity in GC-MS, the uniqueness of the mass spectrum of the derivatized analyte is the primary indicator.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_evaluation 3. Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method (HPLC/GC-MS) define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data & Calculate Statistics collect_data->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria document_results Document in Validation Report compare_criteria->document_results

Caption: Workflow for the validation of an analytical method.

HPLC_vs_GCMS cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_sample Liquid Sample hplc_separation Separation based on Polarity & Partitioning hplc_sample->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_advantages Advantages: - Suitable for non-volatile & thermally labile compounds - Wide applicability hplc_separation->hplc_advantages gcms_sample Volatilized Sample (Derivatization may be needed) gcms_separation Separation based on Volatility & Boiling Point gcms_sample->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_advantages Advantages: - High sensitivity & selectivity - Definitive identification gcms_separation->gcms_advantages Analyte N,N-Bis(2-hydroxyethyl) -2-naphthylamine Analyte->hplc_sample Analyte->gcms_sample

Caption: Comparison of HPLC and GC-MS analytical approaches.

References

Amine Derivatization: A Comparative Analysis of Dansyl Chloride and N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of two reagents for the fluorescent labeling of amines in research and drug development.

In the realm of analytical chemistry and drug development, the sensitive detection and quantification of amines are paramount. Derivatization, the process of chemically modifying an analyte to enhance its detection, is a cornerstone of this endeavor. Fluorescent labeling, in particular, offers exceptional sensitivity. This guide provides a detailed comparison of two derivatizing agents: the well-established dansyl chloride and the less common N,N-Bis(2-hydroxyethyl)-2-naphthylamine.

Overview of Derivatizing Agents

Dansyl chloride (DNS-Cl) is a classic and widely utilized fluorescent labeling reagent for primary and secondary amines, as well as phenolic compounds. Upon reaction, it forms highly fluorescent sulfonamide adducts that can be readily detected by fluorescence spectroscopy. Its enduring popularity stems from its commercial availability, well-understood reactivity, and extensive body of literature supporting its application.

This compound , on the other hand, is not a commonly cited or commercially prominent derivatizing agent for amines in the scientific literature. While its structure suggests potential for fluorescence due to the naphthyl moiety, its utility and performance characteristics for amine derivatization are not well-documented. The presence of the diethanolamine group might influence its solubility and reactivity profile.

Due to the limited available data on this compound as a routine amine derivatizing agent, this guide will focus on the established properties and protocols for dansyl chloride and present a theoretical consideration of this compound's potential based on its chemical structure.

Performance Characteristics

A direct quantitative comparison is challenging due to the lack of published performance data for this compound. However, we can summarize the well-documented characteristics of dansyl chloride.

ParameterDansyl ChlorideThis compound
Excitation Wavelength (λex) ~330-350 nmNot established
Emission Wavelength (λem) ~510-540 nmNot established
Reaction Time 30-60 minutesNot established
Reaction pH Alkaline (pH 9-10.5)Not established
Derivative Stability Generally stable, but can be light-sensitiveNot established
Quantum Yield Moderate to high (analyte-dependent)Not established
Common Applications Amino acid analysis, peptide sequencing, protein labeling, drug analysisNot established

Experimental Protocols

Derivatization of Amines with Dansyl Chloride

This protocol provides a general guideline for the derivatization of a primary or secondary amine with dansyl chloride for subsequent analysis by techniques such as HPLC with fluorescence detection.

dot

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis s1 Dissolve amine sample in appropriate solvent (e.g., acetonitrile) r1 Mix amine sample, Dansyl-Cl solution, and buffer s1->r1 s2 Prepare Dansyl-Cl solution (e.g., 1 mg/mL in acetone) s2->r1 s3 Prepare alkaline buffer (e.g., 100 mM sodium bicarbonate, pH 9.5) s3->r1 r2 Incubate at elevated temperature (e.g., 60°C for 45 min) in the dark r1->r2 r3 Quench reaction (e.g., with formic acid) r2->r3 a1 Filter the sample r3->a1 a2 Inject into HPLC system with fluorescence detector a1->a2

Caption: General workflow for amine derivatization using Dansyl Chloride.

Materials:

  • Amine-containing sample

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Alkaline buffer (e.g., 100 mM sodium bicarbonate, pH 9.5)

  • Quenching solution (e.g., 10% formic acid)

  • Solvents for sample and reagent preparation (e.g., acetonitrile, acetone)

  • Heating block or water bath

  • Vials for reaction

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent, such as acetonitrile, to a known concentration.

  • Reaction Mixture: In a reaction vial, combine the amine sample solution, the alkaline buffer, and the dansyl chloride solution. A typical ratio might be 1:1:1 (v/v/v), but optimization is often necessary. The excess of dansyl chloride is crucial for driving the reaction to completion.

  • Incubation: Tightly cap the vial and incubate the mixture at a controlled temperature, typically between 40°C and 60°C, for 30 to 60 minutes. It is advisable to perform the incubation in the dark to prevent photodegradation of the dansyl derivatives.

  • Quenching: After incubation, cool the reaction mixture to room temperature. To consume the excess unreacted dansyl chloride, a quenching reagent can be added. For instance, a small volume of a primary or secondary amine solution (e.g., proline or ethylamine) or an acid such as formic acid can be used. Dansyl chloride is also hydrolyzed in aqueous basic solutions, so a waiting period may suffice.

  • Analysis: The resulting solution containing the fluorescently labeled amine can then be directly injected into an analytical instrument, such as an HPLC with a fluorescence detector, or stored for later analysis. It is recommended to filter the sample before injection.

Reaction Mechanism

The derivatization of a primary amine with dansyl chloride proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride group. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide bond.

dot

cluster_reactants Reactants cluster_products Products amine R-NH₂ (Primary Amine) derivative Dansyl-Amine Derivative (Fluorescent) amine->derivative + Dansyl-Cl (pH 9-10.5) dansyl Dansyl Chloride dansyl->derivative hcl HCl

Caption: Reaction of a primary amine with Dansyl Chloride.

Conclusion

Dansyl chloride remains a robust and reliable choice for the fluorescent derivatization of amines, backed by decades of research and a wealth of established protocols. Its performance characteristics are well-understood, making it a suitable reagent for a wide array of applications in both research and industrial settings.

While this compound possesses a fluorophore, its efficacy and practicality as a derivatizing agent for amines are not substantiated in the available scientific literature. Researchers and drug development professionals seeking a dependable method for amine quantification would be better served by employing a well-characterized reagent like dansyl chloride or other commercially available alternatives such as fluorescamine, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (Fmoc-Cl). Further investigation into the reactivity and fluorescent properties of this compound would be necessary to validate its potential as a useful analytical tool.

A Comparative Guide to the Potential Cross-Reactivity and Selectivity of N,N-Bis(2-hydroxyethyl)-2-naphthylamine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This guide addresses the current scientific landscape regarding N,N-Bis(2-hydroxyethyl)-2-naphthylamine. Presently, there is a notable absence of published experimental data detailing the cross-reactivity, selectivity, or specific biological applications of this compound. However, the inherent chemical structure, featuring a naphthylamine core, suggests a potential application as a fluorescent probe. Naphthylamine derivatives are a well-established class of fluorophores utilized in the development of sensors for various biological and environmental analytes. This document, therefore, serves as a forward-looking comparative guide, outlining the necessary experimental frameworks to characterize this compound and comparing its potential applications with existing, well-documented fluorescent probes.

Introduction to this compound

This compound is a tertiary amine derivative of 2-naphthylamine. The core 2-naphthylamine structure is known to be a component of various dyes and fluorescent molecules. The addition of two hydroxyethyl groups to the amine introduces potential sites for further functionalization and may influence the molecule's solubility and binding properties. While its parent compound, 2-naphthylamine, is a known carcinogen, the toxicological properties of this compound have not been extensively reported and would require thorough investigation prior to any biological application. Given the fluorescent nature of the naphthylamine scaffold, a primary putative application for this molecule is in the field of fluorescent sensing.

Proposed Application as a Fluorescent Probe

The comparison to existing alternatives will proceed under the hypothesis that this compound can function as a fluorescent probe. Fluorescent probes are molecules that, upon interaction with a specific analyte or change in their local environment, exhibit a change in their fluorescent properties (e.g., intensity, wavelength, or lifetime). The naphthylamine moiety can serve as the fluorophore, while the di(hydroxyethyl)amino group could act as a recognition site or be further modified to create a specific binding pocket.

Potential sensing applications could include:

  • Metal Ion Detection: The lone pair of electrons on the nitrogen and the oxygen atoms of the hydroxyl groups could potentially chelate metal ions, leading to a change in fluorescence.

  • pH Sensing: The tertiary amine could be protonated at acidic pH, altering the electronic properties of the fluorophore.

  • Lysosomal Tracking: Many fluorescent probes with amine functionalities accumulate in acidic organelles like lysosomes.

Comparison with Alternative Fluorescent Probes

In the absence of direct experimental data for this compound, we present a comparison with established fluorescent probes used for lysosome tracking and metal ion detection. This provides a benchmark for the performance characteristics that would need to be met or exceeded.

Table 1: Comparison of this compound (Hypothetical) with Existing Fluorescent Probes for Lysosome Tracking

FeatureThis compound (Hypothetical)LysoTracker™ Red DND-99LysoProbe II
Mechanism of Action Accumulation in acidic organelles via the tertiary amine.Weakly basic amine that accumulates in acidic compartments.A rhodamine-based probe that targets lysosomes.
Excitation Max (nm) To be determined~577~563
Emission Max (nm) To be determined~590To be determined
Quantum Yield To be determinedNot reportedNot reported
Selectivity To be determinedHigh for acidic organellesHigh for lysosomes
Photostability To be determinedGoodHigh
Cytotoxicity To be determinedLow at working concentrationsLow
Advantages Potentially simple synthesis.Commercially available, well-validated.High stability and sensitivity.[1][2]
Disadvantages All performance characteristics are unknown.Can be phototoxic with prolonged imaging.Requires synthesis.

Table 2: Comparison of this compound (Hypothetical) with Existing Fluorescent Probes for Metal Ion Detection

FeatureThis compound (Hypothetical for Cu²⁺)ANQ (for Cu²⁺ and Cysteine)IP1 (for Fe²⁺)
Mechanism of Action Chelation of Cu²⁺ by the di(hydroxyethyl)amino group.Coordination of Cu²⁺ with a Schiff base, followed by displacement with cysteine.Oxidative dealkylation of the probe by Fe²⁺.
Analyte To be determined (e.g., Cu²⁺)Cu²⁺, CysteineFe²⁺
Excitation Max (nm) To be determinedNot reportedNot reported
Emission Max (nm) To be determinedNot reportedNot reported
Detection Limit To be determined3.6 x 10⁻⁸ M for Cu²⁺[3][4]Not reported
Selectivity To be determinedHigh for Cu²⁺ over other metal ions.High for Fe²⁺.[5]
Response Type To be determined (e.g., "turn-off" or "turn-on")"Turn-off" for Cu²⁺, "Turn-on" for Cysteine.[3][4]"Turn-on"
Advantages Simple structure.Relay recognition of two analytes.[3][4]Reactivity-based for high selectivity.[5]
Disadvantages Unknown performance and potential interference.More complex synthesis.Irreversible reaction.[5]

Experimental Protocols for Characterization

To evaluate the potential of this compound as a fluorescent probe, the following experimental protocols are proposed.

4.1. Synthesis and Characterization

  • Objective: To synthesize and confirm the structure of this compound.

  • Protocol:

    • The synthesis can be achieved via the alkylation of 2-naphthylamine with 2-chloroethanol or by the reaction of 2-naphthylamine with ethylene oxide.

    • The crude product should be purified using column chromatography or recrystallization.

    • The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

4.2. Photophysical Characterization

  • Objective: To determine the fundamental fluorescent properties of the compound.

  • Protocol:

    • Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).

    • Measure the UV-Vis absorption spectra to determine the maximum absorption wavelength (λ_abs).

    • Measure the fluorescence emission spectra by exciting at λ_abs to determine the maximum emission wavelength (λ_em).

    • Calculate the Stokes shift (difference between λ_em and λ_abs).

    • Determine the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the fluorescence lifetime (τ) using time-correlated single-photon counting (TCSPC).

4.3. Selectivity and Cross-Reactivity Screening (for Metal Ions)

  • Objective: To assess the change in fluorescence in the presence of various metal ions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., HEPES, pH 7.4).

    • Prepare stock solutions of a panel of biologically relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).

    • In a 96-well plate, add the probe solution to each well.

    • Add an excess of each metal ion solution to separate wells.

    • Measure the fluorescence intensity of each well using a plate reader.

    • A significant change in fluorescence for a particular ion indicates potential selectivity.

4.4. Cross-Reactivity and Interference Study

  • Objective: To determine if the response to the target ion is affected by the presence of other ions.

  • Protocol:

    • Prepare solutions of the probe and the target metal ion (identified in the selectivity screen).

    • To these solutions, add competing metal ions at various concentrations (e.g., 1x, 10x, 100x excess).

    • Measure the fluorescence response and compare it to the response of the target ion alone. Minimal change indicates high selectivity.

4.5. Determination of Binding Stoichiometry and Affinity

  • Objective: To understand the interaction between the probe and the target analyte.

  • Protocol:

    • Job's Plot: Prepare a series of solutions with varying mole fractions of the probe and the target ion while keeping the total concentration constant. The mole fraction at which the fluorescence change is maximal indicates the stoichiometry of the complex.

    • Titration: Prepare a solution of the probe and incrementally add the target ion, measuring the fluorescence at each addition. Fit the resulting binding isotherm to a suitable model (e.g., 1:1 or 1:2 binding) to determine the dissociation constant (Kd).

4.6. In Vitro Cellular Imaging (for Lysosome Tracking)

  • Objective: To determine if the probe localizes to lysosomes in living cells.

  • Protocol:

    • Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes.

    • Incubate the cells with a working concentration of this compound for a specified time.

    • Co-stain the cells with a commercially available lysosomal marker (e.g., LysoTracker™ Green).

    • Wash the cells with buffer and image using a confocal fluorescence microscope.

    • Colocalization of the signals from the experimental probe and the commercial marker would indicate lysosomal accumulation.

Visualizations

Experimental_Workflow_for_Probe_Characterization cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Studies cluster_screening Performance Evaluation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Absorption UV-Vis Absorption Characterization->Absorption Selectivity Selectivity Screen (vs. Analytes) Characterization->Selectivity Emission Fluorescence Emission Absorption->Emission QuantumYield Quantum Yield Emission->QuantumYield Lifetime Fluorescence Lifetime Emission->Lifetime CrossReactivity Cross-Reactivity & Interference Selectivity->CrossReactivity Cellular Cellular Imaging & Colocalization Selectivity->Cellular Binding Binding Studies (Job's Plot, Titration) CrossReactivity->Binding

Caption: Experimental workflow for the characterization of a novel fluorescent probe.

Caption: General mechanisms of "turn-off" and "turn-on" fluorescent sensing.

Conclusion

While this compound remains an uncharacterized molecule in the scientific literature, its structural similarity to known fluorophores presents an opportunity for the development of a new fluorescent probe. This guide provides a comprehensive framework for its evaluation, from initial synthesis and photophysical characterization to detailed selectivity and cross-reactivity studies. By following the proposed experimental protocols and using the provided comparative data on existing probes as benchmarks, researchers can systematically investigate the potential of this compound and determine its utility for applications in cellular imaging and analyte detection. Any investigation should also include a thorough toxicological assessment due to the nature of its parent compound.

References

N,N-Bis(2-hydroxyethyl)-2-naphthylamine: Uncharted Territory in Derivatization for Analytical Sciences

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant lack of published data on the application of N,N-Bis(2-hydroxyethyl)-2-naphthylamine as a derivatizing reagent for analytical purposes. Despite its structural features suggesting potential for fluorescence labeling of carboxylic acids and fatty acids, there is no available experimental data to support its advantages, performance, or specific protocols in this context. Therefore, a direct comparison with other established derivatizing reagents cannot be provided at this time.

For researchers, scientists, and drug development professionals seeking to enhance the detection and quantification of carboxylic acids and fatty acids, a variety of alternative derivatizing reagents are well-documented and widely used. These reagents improve chromatographic separation and increase detection sensitivity, particularly for HPLC with fluorescence or mass spectrometry detectors.

Established Derivatizing Reagents for Carboxylic and Fatty Acids

The selection of a derivatizing reagent is critical and depends on the analyte, the analytical technique, and the desired sensitivity. Below is a summary of commonly used reagents, their reaction conditions, and typical applications.

Derivatizing Reagent ClassExample Reagent(s)Target Analyte(s)Typical Detection MethodKey Advantages
Coumarins 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)Carboxylic Acids, Fatty AcidsHPLC-FluorescenceHigh fluorescence quantum yield, good stability of derivatives.
Alkyl Halides 2-Bromoacetophenone, Panacyl BromideCarboxylic AcidsHPLC-UV/FluorescenceReadily available, well-established methods.
Diazoalkanes 9-Anthryldiazomethane (ADAM)Carboxylic Acids, Fatty AcidsHPLC-FluorescenceReacts without a catalyst, high sensitivity.
Amines 1-Naphthylamine, Dansyl HydrazineCarboxylic Acids (after activation)HPLC-FluorescenceForms stable amide bonds, versatile for various analytes.
Silylating Agents BSTFA, MSTFAFatty Acids, Organic AcidsGas Chromatography (GC)Produces volatile and thermally stable derivatives for GC analysis.[1]
Esterification Agents BF₃-MethanolFatty AcidsGas Chromatography (GC)Quantitative and rapid formation of fatty acid methyl esters (FAMEs).[2]

Experimental Considerations in Derivatization

The success of a derivatization reaction hinges on several factors, including the choice of solvent, catalyst, reaction temperature, and time. For instance, the esterification of fatty acids with BF₃-methanol is typically performed at 60°C for a short duration to ensure complete and rapid conversion to FAMEs for GC analysis.[2] In contrast, fluorescence labeling for HPLC often involves milder conditions to prevent degradation of the fluorophore.

The general workflow for derivatizing carboxylic acids for HPLC analysis is outlined below.

DerivatizationWorkflow Analyte Carboxylic Acid Analyte Reaction Derivatization Reaction (Heat/Time) Analyte->Reaction Reagent Derivatizing Reagent Reagent->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reaction Catalyst Catalyst (e.g., Carbodiimide) Catalyst->Reaction Derivative Fluorescent Derivative Reaction->Derivative HPLC HPLC Analysis (Fluorescence Detection) Derivative->HPLC Data Data Analysis & Quantification HPLC->Data

Caption: General workflow for the derivatization of carboxylic acids for HPLC analysis.

The Reaction Mechanism of Esterification

The derivatization of a carboxylic acid with an alcohol-containing reagent, such as the hypothetical use of this compound, would likely proceed via a Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester derivative.

FischerEsterification cluster_reactants Reactants cluster_conditions Reaction Conditions CarboxylicAcid Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation NaphthylamineReagent N,N-Bis(2-hydroxyethyl) -2-naphthylamine (Nap-N(CH₂CH₂OH)₂) NucleophilicAttack Nucleophilic Attack by Hydroxyl Group NaphthylamineReagent->NucleophilicAttack AcidCatalyst Acid Catalyst (H⁺) AcidCatalyst->Protonation Protonation->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination Deprotonation Deprotonation WaterElimination->Deprotonation EsterProduct Fluorescent Ester Derivative (Nap-N(CH₂CH₂OH)(CH₂CH₂O-CO-R)) Deprotonation->EsterProduct

Caption: Proposed Fischer-Speier esterification mechanism for the derivatization of a carboxylic acid.

While the chemical structure of this compound suggests it could function as a fluorescent labeling agent for carboxylic acids, the absence of empirical data makes it impossible to assess its efficacy, advantages, or potential drawbacks compared to established reagents. Researchers interested in novel derivatization strategies may find this compound to be an area for future investigation. However, for current analytical needs, reliance on well-validated reagents with documented protocols is recommended.

References

A Guide to Inter-Laboratory Comparison of N,N-Bis(2-hydroxyethyl)-2-naphthylamine-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of an analytical method is paramount to ensure its reliability, reproducibility, and fitness for purpose. A critical component of this validation, particularly for methods intended for widespread use, is the inter-laboratory comparison (ILC). An ILC, also known as a proficiency test, evaluates the performance of a standardized method across multiple laboratories, providing a comprehensive assessment of its reproducibility and identifying potential sources of variability.[1][2][3]

Currently, published data from a formal inter-laboratory comparison of assays based on N,N-Bis(2-hydroxyethyl)-2-naphthylamine is not available in the public domain. This guide, therefore, serves as a framework for researchers and drug development professionals on how to design, execute, and evaluate such a study. The principles and protocols outlined herein are based on established guidelines for analytical method validation and inter-laboratory studies.[4][5][6]

Hypothetical Application: A Fluorogenic Derivatization Assay

For the purpose of this guide, we will consider a hypothetical assay where this compound is used as a fluorogenic derivatization agent for the quantification of a hypothetical class of amine-containing analytes in a biological matrix. The core of this proposed assay is the reaction between the analyte's primary or secondary amine group and a reactive form of this compound, leading to a fluorescent product that can be quantified.

Experimental Protocols

A detailed and standardized experimental protocol is the cornerstone of a successful inter-laboratory comparison. All participating laboratories must adhere strictly to the same procedure to ensure that the observed variability is due to the method's performance and not procedural deviations.

Preparation of Reagents and Standards
  • Derivatization Reagent: A 1 mg/mL solution of activated this compound in anhydrous acetonitrile. The activation procedure (e.g., using a coupling agent) must be clearly defined.

  • Analyte Stock Solution: A 1 mg/mL stock solution of the reference standard of the amine-containing analyte in a suitable solvent.

  • Calibration Standards: A series of calibration standards are to be prepared by spiking the analyte stock solution into the blank biological matrix (e.g., plasma, urine) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) in the same biological matrix.

Sample Preparation and Derivatization
  • Protein Precipitation: To 100 µL of the sample (calibration standard, QC, or unknown), add 300 µL of ice-cold methanol to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the supernatant to a clean microcentrifuge tube.

  • Derivatization Reaction: Add 50 µL of the derivatization reagent to the supernatant.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.

  • Termination: After incubation, cool the samples to room temperature.

  • Final Preparation: Add 50 µL of 0.1% formic acid in water to stop the reaction and prepare the sample for analysis.

Analytical Method
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a fluorescence detector.

  • Column: A specified C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 1 mL/min. The gradient profile must be explicitly stated.

  • Fluorescence Detection: Excitation wavelength of 300 nm and an emission wavelength of 450 nm.

  • Injection Volume: 10 µL.

Data Presentation: Performance Characteristics

The following tables summarize the type of quantitative data that should be collected and analyzed in an inter-laboratory comparison. The acceptance criteria should be predefined in the study protocol.

Table 1: Inter-Laboratory Precision and Accuracy

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Lab A Low3.02.996.74.5
Mid30029598.33.1
High800810101.32.5
Lab B Low3.03.1103.35.2
Mid300305101.73.8
High80079098.82.9
Lab C Low3.02.893.36.1
Mid30028996.34.2
High800805100.63.3
... ...............

Table 2: Linearity and Range

LaboratoryLinear Range (ng/mL)Correlation Coefficient (r²)SlopeIntercept
Lab A 1 - 10000.99921.230.05
Lab B 1 - 10000.99891.210.08
Lab C 1 - 10000.99951.250.04
... ............

Table 3: Sensitivity (Lower Limit of Quantification - LLOQ)

LaboratoryLLOQ (ng/mL)Accuracy at LLOQ (%)Precision at LLOQ (%RSD)
Lab A 1.098.58.2
Lab B 1.0105.19.5
Lab C 1.095.311.3
... .........

Mandatory Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison and the relationship between key validation parameters.

G cluster_0 Phase 1: Planning & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Compilation & Analysis A Develop Standardized Protocol B Prepare & Validate Reference Materials & QCs A->B C Distribute Protocol & Materials to Participating Labs B->C D Lab 1 Analysis C->D E Lab 2 Analysis C->E F Lab 'n' Analysis C->F G Collect Data from All Labs D->G E->G F->G H Statistical Analysis (e.g., ANOVA, z-scores) G->H I Generate Comparison Report H->I

Caption: Workflow for an inter-laboratory comparison study.

G cluster_precision Precision Assay Validated Analytical Assay Repeat Repeatability (Intra-assay) Assay->Repeat Inter Intermediate Precision (Inter-assay, Inter-day) Assay->Inter Repro Reproducibility (Inter-laboratory) Assay->Repro Accuracy Accuracy (% Recovery) Assay->Accuracy Linearity Linearity & Range (r²) Assay->Linearity Sensitivity Sensitivity (LLOQ & LOD) Assay->Sensitivity Specificity Specificity Assay->Specificity Repro->Assay Assessed by ILC

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The following sections detail the cytotoxic effects of various N-substituted 2-naphthylamine derivatives against several human cancer cell lines. This compilation is designed to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Comparative Cytotoxicity Data

The cytotoxic activity of selected naphthylamine derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented for various human cancer cell lines.

Compound NameStructureCell LineIC50 (µM)Reference
Aminobenzylnaphthols (MMZ Compounds)VariesBxPC-3 (Pancreatic)13.26 - 54.55 (72h)[1]
HT-29 (Colorectal)11.55 - 58.11 (72h)[1]
N-Aryl-N-[1-(1-naphthyl)but-3-enyl]aminesVariesMCF-7 (Breast)< 10 µg/mL[2][3]
H-460 (Lung)< 10 µg/mL[2][3]
SF-268 (CNS)< 10 µg/mL[2][3]
2-Aryl-1,8-naphthyridin-4-onesVariesA549 (Lung)2.3 - 194.6[4]
Caki-2 (Renal)13.4 - 276.5[4]
Naphthyridine DerivativesVariesHeLa (Cervical)0.7 - 172.8[5]
HL-60 (Leukemia)0.1 - 102.9[5]
PC-3 (Prostate)2.7 - 124.6[5]
2-Naphthaleno trans-Stilbenes (Analog 5c)COLO 205 (Colon)≤ 0.025[6]
SF 539 (CNS)≤ 0.025[6]
SK-MEL 5 (Melanoma)≤ 0.025[6]
MDA-MB-435 (Melanoma)≤ 0.025[6]
2-Naphthamide Derivatives (Compound 8b)C26 (Colon Carcinoma)2.97 - 7.12[7]
HepG2 (Liver)2.97 - 7.12[7]
MCF7 (Breast)2.97 - 7.12[7]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a suitable solvent.

    • Treat the cells with varying concentrations of the compounds.

    • Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition:

    • After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10][12]

  • Solubilization of Formazan:

    • Carefully remove the MTT solution.

    • Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

    • Incubate the plate for 15 minutes at 37°C with shaking to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or between 550 and 600 nm.[10][12]

    • A reference wavelength of greater than 650 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow of a cytotoxicity assessment using a cell-based assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Assay_Reagent Addition of Viability Assay Reagent (e.g., MTT) Incubation->Assay_Reagent Signal_Measurement Signal Measurement (e.g., Absorbance) Assay_Reagent->Signal_Measurement Data_Analysis Data Analysis Signal_Measurement->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination

Caption: General workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway of Aromatic Amine Induced Genotoxicity

The genotoxicity of many aromatic amines, including the parent compound 2-naphthylamine, is a critical factor in their cytotoxic and carcinogenic effects.[13] The metabolic activation of these compounds can lead to DNA damage and subsequent cell death or tumorigenesis.

Aromatic_Amine_Genotoxicity Aromatic_Amine Aromatic Amine N_Hydroxylamine N-hydroxylamine Aromatic_Amine->N_Hydroxylamine CYP450 (N-oxidation) Nitrenium_Ion Nitrenium Ion N_Hydroxylamine->Nitrenium_Ion N-O bond cleavage or conjugation & cleavage DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Reaction with DNA Genotoxicity Genotoxicity (Mutations, Cell Cycle Arrest, Apoptosis) DNA_Adducts->Genotoxicity

Caption: Metabolic activation of aromatic amines leading to genotoxicity.

References

Alternatives to N,N-Bis(2-hydroxyethyl)-2-naphthylamine for Fluorescence-Based Detection of Protein Properties

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This guide details the performance characteristics, experimental protocols, and underlying mechanisms of four key alternatives to N,N-Bis(2-hydroxyethyl)-2-naphthylamine.

  • Thioflavin T (ThT) is the gold standard for detecting amyloid fibrils, exhibiting a significant fluorescence enhancement upon binding to the β-sheet structures characteristic of these aggregates.

  • 8-Anilino-1-naphthalenesulfonic acid (ANS) is a versatile probe for detecting exposed hydrophobic regions in proteins, often used to study protein folding intermediates and conformational changes.

  • BODIPY-based Probes represent a newer class of "molecular rotors" whose fluorescence is environmentally sensitive, making them suitable for detecting changes in viscosity associated with protein aggregation.

  • Luciferin-based Assays offer a bioluminescent approach, often employed in cell-based systems to study protein-protein interactions and aggregation through luciferase complementation.

Performance Comparison of Fluorescent Probes

The selection of an appropriate fluorescent probe depends on the specific application, the nature of the protein being studied, and the experimental setup. The following table summarizes the key quantitative data for the discussed alternatives.

ProbeExcitation (nm)Emission (nm)Quantum Yield (in presence of target)Target
Thioflavin T (ThT) ~450~4820.28 - 0.44 (bound to amyloid fibrils)Amyloid fibrils (β-sheet structures)
8-Anilino-1-naphthalenesulfonic acid (ANS) ~350-380~470-520Varies (increases upon binding to hydrophobic sites)Exposed hydrophobic patches on proteins
BODIPY-based Probes Varies (tunable)Varies (tunable)Varies (increases in viscous environments)Protein aggregates (viscosity changes)
Luciferin-based Assays N/A (bioluminescent)~560 (Firefly)N/AProtein-protein interactions, protein aggregation

Detailed Experimental Protocols

Thioflavin T (ThT) Assay for Amyloid Fibril Detection

This protocol is adapted from standard methods for quantifying amyloid fibril formation.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein sample (monomeric and aggregated forms for control)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a working solution of ThT in PBS (e.g., 25 µM).

  • Add 180 µL of the ThT working solution to each well of the microplate.

  • Add 20 µL of the protein sample to the corresponding wells. Include controls with buffer only and with known monomeric and fibrillar protein.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.

  • Subtract the background fluorescence from the buffer-only wells.

8-Anilino-1-naphthalenesulfonic acid (ANS) Assay for Hydrophobicity Detection

This protocol outlines a general procedure for assessing changes in protein surface hydrophobicity.

Materials:

  • 8-Anilino-1-naphthalenesulfonic acid (ANS) stock solution (e.g., 10 mM in water or DMSO)

  • Buffer appropriate for the protein of interest

  • Protein sample

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare a protein solution in the desired buffer at a suitable concentration (e.g., 1-10 µM).

  • Add a small aliquot of the ANS stock solution to the protein solution to a final concentration of, for example, 50 µM. A corresponding blank with buffer and ANS should also be prepared.

  • Incubate the mixture in the dark for 5-10 minutes at room temperature.

  • Record the fluorescence emission spectrum from approximately 400 nm to 600 nm with an excitation wavelength of around 375 nm.

  • Subtract the spectrum of the ANS blank from the sample spectrum. An increase in fluorescence intensity and a blue shift in the emission maximum indicate ANS binding to exposed hydrophobic surfaces.

Signaling Pathways and Experimental Workflows

Thioflavin T (ThT) Binding to Amyloid Fibrils

ThT's fluorescence is quenched in aqueous solution due to the free rotation of its benzothiazole and aminobenzene rings. Upon binding to the β-sheet channels of amyloid fibrils, this intramolecular rotation is restricted, leading to a significant increase in fluorescence quantum yield.

ThT_Mechanism ThT_free ThT in Solution (Low Fluorescence) ThT_bound ThT Bound to Amyloid Fibril (High Fluorescence) ThT_free->ThT_bound Binding & Rotational Restriction Amyloid Amyloid Fibril (β-sheet structure) Amyloid->ThT_bound

Caption: Mechanism of ThT fluorescence enhancement upon binding to amyloid fibrils.

ANS Detection of Exposed Hydrophobic Regions

ANS is weakly fluorescent in polar environments like water. When a protein unfolds or undergoes conformational changes that expose hydrophobic pockets, ANS can bind to these regions. The nonpolar environment of the binding pocket shields ANS from the quenching effects of water, resulting in increased fluorescence.

ANS_Mechanism ANS_free ANS in Aqueous Solution (Low Fluorescence) ANS_bound ANS in Hydrophobic Pocket (High Fluorescence) ANS_free->ANS_bound Binding Protein_folded Folded Protein (Hydrophobic core buried) Protein_unfolded Unfolded/Misfolded Protein (Hydrophobic regions exposed) Protein_folded->Protein_unfolded Denaturation Protein_unfolded->ANS_bound

Caption: ANS fluorescence activation upon binding to exposed hydrophobic regions of proteins.

BODIPY-based Molecular Rotor Workflow

BODIPY-based molecular rotors exhibit fluorescence that is dependent on the viscosity of their microenvironment. In low-viscosity solutions, intramolecular rotation leads to non-radiative decay and low fluorescence. Within the more viscous environment of a protein aggregate, this rotation is hindered, causing an increase in fluorescence.

BODIPY_Workflow Probe_free BODIPY Probe in Solution (Low Viscosity, Low Fluorescence) Probe_bound BODIPY Probe in Aggregate (High Viscosity, High Fluorescence) Probe_free->Probe_bound Incorporation into Aggregate Protein_monomer Soluble Protein Protein_aggregate Protein Aggregate Protein_monomer->Protein_aggregate Aggregation Protein_aggregate->Probe_bound

Caption: Workflow of a BODIPY-based molecular rotor for detecting protein aggregation.

Luciferase Complementation Assay for Protein-Protein Interaction

This assay is used to study protein interactions in living cells. Two proteins of interest are fused to two different, non-functional fragments of luciferase. If the two proteins interact, the luciferase fragments are brought into close proximity, allowing them to refold into a functional enzyme that can produce light in the presence of its substrate, luciferin.

Luciferase_Assay cluster_0 No Interaction cluster_1 Interaction ProtA_NLuc Protein A-NLuc ProtB_CLuc Protein B-CLuc No_Light No Light Emission Interaction Protein A-NLuc + Protein B-CLuc (Interaction) Luciferase Reconstituted Luciferase Interaction->Luciferase Complementation Light Light Emission Luciferase->Light Luciferin Luciferin (Substrate) Luciferin->Luciferase

Caption: Principle of the luciferase complementation assay for protein interaction.

Safety Operating Guide

Safe Disposal of N,N-Bis(2-hydroxyethyl)-2-naphthylamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile Summary

The hazards associated with 2-naphthylamine, the parent compound of N,N-Bis(2-hydroxyethyl)-2-naphthylamine, are significant and should be considered when handling its derivatives.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Carcinogenicity May cause cancer.[1][2][3][4]Inhalation, skin absorption, ingestion.[3][5]
Acute Toxicity (Oral) Harmful if swallowed.[1][2][4]Ingestion.[3][5]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][2][3][4][6]Environmental release.[6]

Experimental Protocols: Disposal Procedures

This section outlines the detailed, step-by-step protocols for the proper disposal of this compound waste, including pure compound, contaminated materials, and spill cleanup.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat to protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dusts or aerosols.

Waste Segregation and Collection

All waste contaminated with this compound must be segregated as hazardous waste.

  • Solid Waste:

    • Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., health hazard, environmental hazard).

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • Label the container clearly as described for solid waste.

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use an inert absorbent material such as sand, dry lime, or soda ash.[7]

  • Collect Cleanup Materials: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][7]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after cleanup.

Final Disposal
  • Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations for hazardous waste.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Waste Generation Point (Solid or Liquid) ppe->waste_generation spill Spill Occurs ppe->spill segregate Segregate as Hazardous Waste waste_generation->segregate contain_spill Contain Spill with Inert Absorbent spill->contain_spill solid_waste Solid Waste Container (Labeled) segregate->solid_waste liquid_waste Liquid Waste Container (Labeled) segregate->liquid_waste storage Store in Designated Secure Area solid_waste->storage liquid_waste->storage collect_spill Collect Cleanup Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N,N-Bis(2-hydroxyethyl)-2-naphthylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for N,N-Bis(2-hydroxyethyl)-2-naphthylamine. This guide is based on the hazardous properties of the parent compound, 2-naphthylamine, a known human carcinogen. It is imperative to handle this compound with the same level of extreme caution.

Immediate Safety and Logistical Information

This compound is a derivative of 2-naphthylamine. 2-Naphthylamine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with sufficient evidence of carcinogenicity in humans.[1] Occupational exposure to 2-naphthylamine is linked to an increased risk of bladder cancer.[2][3] Given its structural similarity, this compound should be presumed to be a carcinogen and handled accordingly. Acute exposure to 2-naphthylamine can cause methemoglobinemia, leading to symptoms such as headache, dizziness, cyanosis (blue discoloration of the skin and lips), and in severe cases, respiratory distress and collapse.[4] The substance can be absorbed through the skin and by inhalation.[3][4]

Emergency Procedures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent any contact with this compound. The following table summarizes the required PPE based on the hazards of 2-naphthylamine.

Protection TypeSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 or ANSI Z87.1. A face shield should be worn in addition to goggles if there is a splash hazard.[5]Protects against dust particles and splashes.
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination. Use proper glove removal technique to avoid skin contact.[5]- Protective Clothing: A complete chemical-resistant suit, including boots and headgear, to prevent any possibility of skin contact.[5]- Lab Coat: A dedicated lab coat, buttoned, to be worn over personal clothing.Prevents skin absorption, which is a significant route of exposure.[4]
Respiratory Protection - For dust/aerosols: A full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.[5]- Higher concentrations or sole means of protection: A full-face supplied-air respirator operated in a positive-pressure mode.[5]Prevents inhalation of the compound, a primary exposure route.[4]

Operational and Disposal Plans

Operational Plan: Step-by-Step Guidance

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area with restricted access. The area must be equipped with an emergency shower and eyewash station.[4]

  • Engineering Controls: All handling of the solid compound or its solutions must occur within a certified chemical fume hood or a glove box to minimize inhalation exposure. Local exhaust ventilation should be used at the source of any potential dust or aerosol generation.[4]

  • Weighing and Handling: Weigh the compound in a fume hood on a disposable weighing paper. Use tools dedicated to this substance to prevent cross-contamination.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name and hazard warnings.

  • Personal Hygiene: After handling, and before leaving the designated area, wash hands and any potentially exposed skin thoroughly. Do not eat, drink, or smoke in the work area.[4] Contaminated work clothing should not be taken home.[6]

  • Decontamination: All surfaces and equipment that may have come into contact with the chemical must be decontaminated.

Disposal Plan: Step-by-Step Guidance

  • Waste Collection: All waste contaminated with this compound, including gloves, disposable lab coats, weighing papers, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.

  • Spill Management:

    • Evacuate the area and prevent entry.

    • Wear full PPE, including respiratory protection.

    • For solid spills, gently cover with an absorbent material to avoid raising dust. Moisten the material slightly if appropriate to prevent dusting.[6]

    • Carefully sweep the material into a hazardous waste container.

    • For liquid spills, absorb with a non-combustible material and place in a sealed container.

    • Decontaminate the spill area thoroughly.

  • Waste Disposal: All waste must be disposed of as carcinogenic hazardous waste through a licensed environmental waste disposal company. Follow all local, state, and federal regulations.[7]

Visual Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_spill Spill Emergency start Start: Receive Chemical prep Preparation - Don Full PPE - Prepare Designated Area start->prep end End: Final Disposal handling Handling in Fume Hood - Weighing - Solution Preparation prep->handling experiment Experimental Use - Maintain Containment handling->experiment decon Decontamination - Clean Work Surfaces - Clean Equipment experiment->decon spill Spill Occurs experiment->spill Potential waste_seg Waste Segregation - Solid Waste - Liquid Waste - Sharps decon->waste_seg disposal Waste Storage & Disposal - Sealed & Labeled Containers - Professional Disposal Service waste_seg->disposal disposal->end spill_contain Contain Spill spill->spill_contain Evacuate & Secure spill_clean Clean & Decontaminate spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose spill_dispose->waste_seg

Caption: Workflow for safe handling and disposal of this compound.

References

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N,N-Bis(2-hydroxyethyl)-2-naphthylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.